Fmoc-Ala-PAB-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H24N2O4 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C25H24N2O4/c1-16(24(29)27-18-12-10-17(14-28)11-13-18)26-25(30)31-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,16,23,28H,14-15H2,1H3,(H,26,30)(H,27,29)/t16-/m0/s1 |
InChI Key |
NBKLFZDMMXXIMC-INIZCTEOSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-Ala-PAB-OH: A Versatile Linker in Bioconjugation and Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-Ala-PAB-OH is a crucial bifunctional linker molecule employed extensively in the fields of peptide synthesis and targeted drug delivery, particularly in the construction of Antibody-Drug Conjugates (ADCs). This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications. Detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS) and conjugation to cytotoxic payloads are presented, along with a discussion of its enzymatic cleavage mechanism. Visual diagrams are provided to illustrate key experimental workflows and the general mechanism of action for ADCs utilizing such a linker system.
Introduction
Nα-Fmoc-L-alanyl-p-aminobenzyl alcohol (this compound) is a peptide linker that incorporates three key chemical motifs: a fluorenylmethyloxycarbonyl (Fmoc) protecting group, an L-alanine amino acid spacer, and a p-aminobenzyl (PAB) alcohol self-immolative moiety. The Fmoc group provides a base-labile protecting group for the amine, making it ideal for stepwise peptide synthesis. The alanine residue can act as a recognition site for certain proteases, and the PAB spacer is designed to release a conjugated payload in its native form upon cleavage of the peptide bond. These features make this compound a valuable tool in the development of targeted therapeutics.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 873923-24-1 | [1] |
| Molecular Formula | C25H24N2O4 | [1] |
| Molecular Weight | 416.5 g/mol | [1] |
| Purity | ≥98% | [1] |
| Appearance | White to off-white solid | |
| Storage | -20°C | [1] |
Synthesis and Handling
The synthesis of this compound typically involves the coupling of Fmoc-L-alanine to p-aminobenzyl alcohol. The initial building block, Fmoc-Ala-OH, is synthesized by the Fmoc protection of L-alanine.
Synthesis of Fmoc-Ala-OH
A general procedure for the synthesis of Fmoc-Ala-OH is as follows:
-
L-alanine is dissolved in a mixed solvent system (e.g., water/dioxane).
-
Sodium carbonate is added to the solution.
-
N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) is added, and the mixture is stirred at room temperature.
-
After the reaction is complete, the mixture is worked up by extraction and acidification to yield Fmoc-Ala-OH as a white solid.
Handling and Storage
This compound should be stored at -20°C to prevent degradation. For experimental use, it is typically dissolved in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Role in Antibody-Drug Conjugates (ADCs)
This compound serves as a cleavable linker in the synthesis of ADCs. ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells. The linker plays a critical role in the stability and efficacy of the ADC.
The general workflow for constructing an ADC using a linker derived from this compound is depicted below.
Enzymatic Cleavage and Payload Release
Linkers containing peptide sequences can be designed for selective cleavage by proteases that are overexpressed in the tumor microenvironment or within cancer cells, such as Cathepsin B in the lysosome. While the Val-Ala and Val-Cit dipeptides are well-established substrates for Cathepsin B, linkers containing a single alanine residue can also be susceptible to enzymatic cleavage.
Upon internalization of the ADC into a target cell and trafficking to the lysosome, proteases cleave the amide bond between the alanine residue and the PAB spacer. This cleavage event triggers a spontaneous 1,6-elimination of the PAB spacer, leading to the release of the unmodified cytotoxic payload into the cell, where it can then exert its therapeutic effect.
Experimental Protocols
The following are generalized protocols for the use of this compound derivatives in the synthesis of drug-linker conjugates. These protocols are based on established procedures for similar linkers and may require optimization for specific applications.
Solid-Phase Synthesis of an Ala-PAB-Payload Conjugate
This protocol describes the synthesis of a peptide-linker attached to a solid support, which can then be conjugated to a payload.
Materials:
-
2-chlorotrityl chloride resin
-
Fmoc-Ala-OH
-
p-aminobenzyl alcohol (PAB-OH)
-
Coupling reagents (e.g., HBTU, HOBt, DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
20% (v/v) piperidine in DMF
-
1% (v/v) Trifluoroacetic acid (TFA) in DCM
Procedure:
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes in a solid-phase synthesis vessel.
-
Loading of First Amino Acid (Fmoc-Ala-OH):
-
Dissolve Fmoc-Ala-OH and DIPEA in anhydrous DCM.
-
Add the solution to the swollen resin and agitate for 2-4 hours.
-
Wash the resin with DCM and DMF.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Coupling of p-aminobenzyl alcohol:
-
Dissolve p-aminobenzyl alcohol, HBTU/HOBt, and DIPEA in DMF.
-
Add the coupling solution to the resin and agitate for 2-4 hours.
-
Monitor the reaction using a Kaiser test.
-
Wash the resin with DMF and DCM.
-
-
Cleavage from Resin:
-
Treat the resin with a solution of 1% TFA in DCM for 2 minutes.
-
Drain the cleavage solution into a flask containing pyridine to neutralize the TFA.
-
Repeat the cleavage step multiple times.
-
Combine the cleavage solutions and evaporate the solvent to obtain the crude H2N-Ala-PAB-OH linker.
-
-
Purification: Purify the crude linker by preparative reverse-phase HPLC (RP-HPLC).
-
Payload Conjugation: The purified H2N-Ala-PAB-OH can then be conjugated to a payload with a suitable reactive group (e.g., a carboxylic acid activated as an NHS ester).
Fmoc Deprotection in Solution Phase
Materials:
-
Fmoc-Ala-PAB-Payload conjugate
-
Anhydrous DMF
-
20% (v/v) piperidine in DMF
Procedure:
-
Dissolve the Fmoc-Ala-PAB-Payload conjugate in anhydrous DMF.
-
Add the 20% piperidine in DMF solution to the reaction mixture.
-
Stir the reaction at room temperature for 30-60 minutes.
-
Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, the solvent is removed under vacuum to yield the deprotected linker-payload conjugate.
Mechanism of Action of ADCs and Downstream Signaling
The primary mechanism of action for an ADC utilizing a cleavable linker like this compound is the targeted delivery of a cytotoxic payload to cancer cells. The linker itself does not typically have a direct signaling role. However, the released payload induces cell death, often through apoptosis, which involves a cascade of signaling events.
Conclusion
This compound is a versatile and valuable linker for the development of complex bioconjugates, most notably Antibody-Drug Conjugates. Its well-defined chemical properties allow for its seamless integration into solid-phase peptide synthesis workflows. The cleavable nature of the alanine-PAB linkage enables the controlled release of therapeutic payloads within the target cell, a critical feature for the efficacy of targeted therapies. The experimental protocols and mechanistic diagrams provided in this guide offer a solid foundation for researchers and scientists working on the cutting edge of drug delivery and development. Further optimization of linker design, including the peptide cleavage site, will continue to enhance the therapeutic window of next-generation ADCs.
References
An In-depth Technical Guide to the Mechanism of Action of Fmoc-Ala-PAB-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Ala-PAB-OH is a crucial building block in the field of targeted therapeutics, particularly in the design and synthesis of Antibody-Drug Conjugates (ADCs). As a cleavable linker, it serves as the critical connection between a monoclonal antibody and a potent cytotoxic payload. The strategic design of this linker ensures the stability of the ADC in systemic circulation and facilitates the specific release of the drug within the target cancer cells, thereby maximizing therapeutic efficacy while minimizing off-target toxicity.
This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailed experimental protocols for its application, and a summary of relevant quantitative data to inform rational ADC design.
Core Components and Their Roles
The this compound linker is comprised of three key functional moieties, each with a distinct and vital role in the overall mechanism of action:
-
Fmoc (9-fluorenylmethyloxycarbonyl) Group: This is a base-labile protecting group for the N-terminus of the alanine amino acid. The Fmoc group is stable under the acidic conditions often used for the cleavage of other protecting groups in peptide synthesis, making it orthogonal and highly valuable in solid-phase peptide synthesis (SPPS). Its removal is typically achieved by treatment with a mild base, such as piperidine, which exposes the primary amine for subsequent conjugation to a payload or further peptide chain elongation.
-
Alanine (Ala): This amino acid acts as a spacer and, more importantly, as the recognition site for enzymatic cleavage. The peptide bond C-terminal to the alanine residue is susceptible to cleavage by specific proteases, most notably Cathepsin B, which is often upregulated in the lysosomal compartments of tumor cells.[1]
-
PAB (p-aminobenzyl alcohol) Group: This moiety functions as a self-immolative spacer. Following the enzymatic cleavage of the alanine residue, the PAB group undergoes a spontaneous 1,6-elimination reaction, leading to the release of the unmodified cytotoxic drug. This self-immolation is a critical step that ensures the payload is delivered in its active form.
Mechanism of Action: A Stepwise Breakdown
The therapeutic action of an ADC utilizing an this compound derived linker is a multi-step process that begins with systemic administration and culminates in the targeted release of the cytotoxic payload within the cancer cell.
-
Circulation and Targeting: The ADC circulates in the bloodstream, where the linker must remain stable to prevent premature drug release and associated systemic toxicity. The monoclonal antibody component of the ADC recognizes and binds to a specific antigen overexpressed on the surface of cancer cells.
-
Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.
-
Lysosomal Trafficking: The internalized endosome containing the ADC fuses with a lysosome. The acidic environment (pH 4.5-5.0) and the presence of a high concentration of proteases within the lysosome are crucial for the subsequent steps.
-
Enzymatic Cleavage: Lysosomal proteases, primarily Cathepsin B, recognize and cleave the peptide bond between the alanine residue of the linker and the PAB spacer.[2]
-
Self-Immolation and Payload Release: The cleavage of the peptide bond triggers a spontaneous 1,6-electronic cascade elimination of the p-aminobenzyl carbamate spacer. This results in the formation of p-aminobenzyl quinone methide and the release of the unmodified, active cytotoxic payload into the cytoplasm of the cancer cell.
-
Induction of Cell Death: The released cytotoxic drug can then exert its pharmacological effect, such as inhibiting tubulin polymerization or causing DNA damage, ultimately leading to apoptosis of the cancer cell.
Signaling Pathway and Drug Release Mechanism
Caption: Mechanism of action for an ADC with a cleavable linker.
Experimental Protocols
The following protocols are illustrative and provide a general framework for the synthesis and conjugation of an ADC using an this compound derived linker. Optimization will be necessary based on the specific payload, antibody, and desired drug-to-antibody ratio (DAR).
Protocol 1: Solid-Phase Synthesis of Ala-PAB Linker
This protocol describes the synthesis of the core peptide-spacer component on a solid support.
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin
-
Fmoc-Ala-OH
-
Pre-formed Fmoc-PAB building block (e.g., Fmoc-PAB-PNP or similar activated form)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
20% Piperidine in DMF
-
Coupling reagents (e.g., HBTU, HOBt)
-
1% Trifluoroacetic acid (TFA) in DCM
-
Pyridine
Procedure:
-
Resin Swelling: Swell the 2-CTC resin in anhydrous DCM for 30 minutes in a solid-phase synthesis vessel.
-
Loading of First Amino Acid (Alanine):
-
Dissolve Fmoc-Ala-OH (3 equivalents relative to resin loading) and DIPEA (6 equivalents) in anhydrous DCM.
-
Add the amino acid solution to the swollen resin and agitate for 2-4 hours.
-
Wash the resin with DCM (3x) and DMF (3x).
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 20 minutes.
-
Drain and repeat the piperidine treatment for another 10 minutes.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Coupling of PAB Moiety:
-
Dissolve the Fmoc-PAB building block (3 equivalents), HBTU/HOBt (3 equivalents), and DIPEA (6 equivalents) in DMF.
-
Add the coupling solution to the resin and agitate for 2-4 hours. Monitor completion with a Kaiser test.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Cleavage from Resin:
-
Add a solution of 1% TFA in DCM to the resin and agitate for 2 minutes.
-
Drain the cleavage solution into a flask containing pyridine to neutralize the TFA.
-
Repeat the cleavage step 3-5 times.
-
Combine the cleavage solutions and evaporate the solvent under reduced pressure.
-
-
Purification: Purify the crude peptide-linker by preparative reverse-phase HPLC (RP-HPLC).
Protocol 2: Conjugation of Payload to the Linker
This protocol describes the attachment of an amine-containing cytotoxic payload to the synthesized linker.
Materials:
-
Purified this compound linker
-
Amine-containing payload (e.g., MMAE)
-
Anhydrous DMF or DMSO
-
DIPEA or N-methylmorpholine (NMM)
Procedure:
-
Dissolution:
-
Dissolve the this compound linker (1.0 equivalent) in anhydrous DMF or DMSO.
-
In a separate vial, dissolve the amine-containing payload (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF or DMSO.
-
-
Reaction:
-
Add the payload solution to the linker solution.
-
Add DIPEA or NMM (2.0-3.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature (20-25°C) for 2-18 hours.
-
-
Monitoring: Monitor the reaction progress by LC-MS until the starting materials are consumed.
-
Purification: Purify the resulting Fmoc-Ala-PAB-Payload conjugate by preparative RP-HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilization: Lyophilize the pure fractions to obtain the final conjugate as a solid.
Protocol 3: Antibody-Drug Conjugation
This protocol outlines the final step of conjugating the linker-payload construct to a monoclonal antibody. This example assumes conjugation to reduced interchain disulfide bonds.
Materials:
-
Thiol-reactive monoclonal antibody (e.g., partially reduced)
-
Purified Maleimide-Ala-PAB-Payload (requires an additional step to add a maleimide group to the linker)
-
Conjugation buffer (e.g., PBS, pH 7.4 with EDTA)
-
Reducing agent (e.g., TCEP)
-
Co-solvent (e.g., DMSO)
-
Size Exclusion Chromatography (SEC) column
Procedure:
-
Antibody Preparation: Partially reduce the interchain disulfides of the monoclonal antibody using a controlled amount of TCEP. Buffer exchange the reduced antibody into the conjugation buffer.
-
Conjugation Reaction:
-
Dissolve the Maleimide-Ala-PAB-Payload in a co-solvent like DMSO.
-
Add the drug-linker solution to the reduced antibody solution at a molar excess of 4-8 fold.
-
Incubate at room temperature for 1-2 hours.
-
-
Purification: Purify the resulting ADC by SEC to remove unconjugated drug-linker and aggregates.
-
Characterization: Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation.
Experimental Workflows
Caption: Workflow for the solid-phase synthesis of the Ala-PAB linker.
Caption: Overall experimental workflow for ADC synthesis.
Quantitative Data Summary
Direct quantitative data for this compound is limited in publicly available literature. The following tables provide illustrative data based on studies of analogous linkers, such as Val-Cit-PAB and Val-Ala-PAB, to serve as a general guideline for researchers.[1]
Table 1: Illustrative Reaction Parameters for Linker-Payload Synthesis
| Parameter | Value/Condition | Rationale |
| Linker to Payload Ratio | 1.0 : 1.1 | A slight excess of the payload can drive the reaction to completion. |
| Solvent | Anhydrous DMF or DMSO | Ensures solubility of reactants. |
| Base | DIPEA or NMM (2.0-3.0 eq.) | To neutralize acidic byproducts and facilitate the reaction. |
| Reaction Temperature | Room Temperature (20-25°C) | Mild conditions are generally sufficient. |
| Reaction Time | 2 - 18 hours | Monitored by LC-MS for completion. |
| Purification Method | Preparative RP-HPLC | For high purity of the final conjugate. |
| Typical Yield | > 80% | Dependent on the specific payload and reaction scale. |
| Typical Purity | > 95% (after HPLC) | Achievable with proper purification. |
Table 2: Illustrative Parameters for Antibody-Drug Conjugation
| Parameter | Value/Condition | Rationale |
| Drug-Linker to Antibody Ratio | 4 - 8 : 1 | Molar excess to drive conjugation to available thiol groups. |
| Reducing Agent (for native disulfides) | TCEP | Controlled reduction of interchain disulfide bonds. |
| Conjugation Buffer | PBS, pH 7.4 with EDTA | Maintains antibody stability and prevents re-oxidation of thiols. |
| Reaction Temperature | Room Temperature | Mild conditions to preserve antibody integrity. |
| Reaction Time | 1 - 2 hours | Typically sufficient for conjugation. |
| Purification Method | Size Exclusion Chromatography (SEC) | Removes unconjugated drug-linker and aggregates. |
| Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.0 | A common target for achieving a balance of efficacy and stability. |
| Purity of ADC | > 98% | High purity is essential for therapeutic applications. |
Table 3: Comparative Stability of Val-Cit and Val-Ala Linkers
| Parameter | Val-Cit Linker | Val-Ala Linker | Notes |
| Cathepsin B Cleavage Rate | Faster | Slightly Slower | Val-Cit is generally considered a more efficient substrate for Cathepsin B. |
| Plasma Stability (Human) | High | High | Both linkers demonstrate good stability in human plasma. |
| Plasma Stability (Mouse) | Low (susceptible to carboxylesterase) | Higher | Val-Ala shows improved stability in mouse plasma, making it more suitable for preclinical mouse models. |
| Hydrophobicity | Higher | Lower | The lower hydrophobicity of Val-Ala can reduce the risk of ADC aggregation, especially with hydrophobic payloads. |
Conclusion
This compound is a versatile and effective cleavable linker for the development of ADCs. Its mechanism of action, centered on specific enzymatic cleavage by Cathepsin B and subsequent self-immolation of the PAB spacer, allows for the targeted delivery and release of cytotoxic payloads in the tumor microenvironment. While direct quantitative data for this specific linker is not extensively available, the provided protocols and comparative data for analogous linkers offer a robust framework for its successful implementation in ADC research and development. The careful selection of the linker is paramount to the overall success of an ADC, and a thorough understanding of its mechanism and properties is essential for the design of the next generation of targeted cancer therapies.
References
The Role of Fmoc-Ala-PAB-OH in Antibody-Drug Conjugate (ADC) Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the Fmoc-Ala-PAB-OH linker system and its application in the development of Antibody-Drug Conjugates (ADCs). We will delve into its core functionalities, synthesis, and conjugation protocols, methods for characterization, and the underlying mechanisms of action that govern its efficacy.
Introduction to this compound in ADCs
This compound is a key building block in the construction of cleavable linkers used in ADCs. It comprises three essential components:
-
Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile protecting group for the alanine amine, crucial for stepwise synthesis of the linker-drug conjugate.
-
Alanine (Ala): A single amino acid spacer that serves as a recognition site for lysosomal proteases, particularly Cathepsin B, which is often overexpressed in the tumor microenvironment.
-
PAB (p-aminobenzyl alcohol): A self-immolative spacer that, following enzymatic cleavage of the alanine residue, undergoes a spontaneous 1,6-elimination to release the conjugated payload in its unmodified, active form.
The strategic combination of these elements results in a linker that is stable in systemic circulation but is designed to selectively release its cytotoxic payload within the target cancer cells, thereby minimizing off-target toxicity.
Mechanism of Action
The efficacy of an ADC utilizing an this compound-derived linker is predicated on a sequential, multi-step process that begins with antibody-antigen binding and culminates in payload-induced cytotoxicity.
Upon intravenous administration, the ADC circulates in the bloodstream. The antibody component of the ADC specifically recognizes and binds to a target antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex into an endosome. The endosome then fuses with a lysosome, exposing the ADC to the acidic environment and high concentrations of proteases, such as Cathepsin B.
Cathepsin B recognizes and cleaves the amide bond of the alanine residue in the linker. This cleavage event unmasks the amino group of the p-aminobenzyl (PAB) spacer, initiating a spontaneous 1,6-electronic cascade elimination. This self-immolative process results in the release of the unmodified cytotoxic payload into the cytoplasm of the cancer cell. The released payload can then engage its intracellular target, leading to cell cycle arrest and apoptosis.
Data Presentation: Quantitative Characteristics
While specific quantitative data for ADCs utilizing the this compound linker is not extensively available in peer-reviewed literature, we can present illustrative data based on the closely related and well-characterized valine-alanine (Val-Ala) linker. This data provides a valuable benchmark for expected performance characteristics.
Disclaimer: The following data is illustrative and based on ADCs constructed with the analogous Val-Ala-PAB linker. Actual results for an this compound-based ADC will vary depending on the specific antibody, payload, conjugation strategy, and target cell line.
| Parameter | Illustrative Value Range | Method of Determination | Significance |
| Drug-to-Antibody Ratio (DAR) | 3.5 - 4.5 | HIC, RP-HPLC, UV/Vis | A critical quality attribute that influences efficacy and toxicity. |
| In Vitro Cytotoxicity (IC50) | 0.1 - 10 nM | MTT or similar cell viability assay | Measures the potency of the ADC against target cancer cell lines. |
| Plasma Stability (% Intact ADC) | > 90% after 7 days | ELISA, LC-MS | Indicates the stability of the linker in circulation, which is crucial for minimizing off-target toxicity. |
| Cathepsin B Cleavage Efficiency | High | In vitro enzymatic assay | Confirms the intended mechanism of payload release. |
Table 1: Illustrative Quantitative Data for Ala-PAB Linker-Based ADCs
| Linker Type | Key Advantages | Key Disadvantages |
| Alanine-PAB | Good balance of stability and cleavability. | Less preclinical data available compared to Val-Cit. |
| Valine-Alanine-PAB | Lower hydrophobicity than Val-Cit, potentially leading to less aggregation with high DARs. | May have slightly different cleavage kinetics than Val-Cit. |
| Valine-Citrulline-PAB | Well-established with extensive clinical data. | Can be more hydrophobic, potentially leading to aggregation. Unstable in mouse plasma. |
Table 2: Comparative Overview of Common Dipeptide Linkers
Experimental Protocols
This section provides detailed methodologies for the key experimental procedures involved in the development and characterization of an ADC utilizing the this compound linker system.
Synthesis of the Linker-Payload Conjugate (Fmoc-Ala-PAB-Payload)
This protocol describes the synthesis of the complete drug-linker construct prior to conjugation to the antibody. A common payload, Monomethyl Auristatin E (MMAE), is used as an example.
Materials:
-
This compound
-
p-Nitrophenyl chloroformate
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Monomethyl Auristatin E (MMAE)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
Procedure:
-
Activation of this compound:
-
Dissolve this compound (1 equivalent) in anhydrous DCM.
-
Add pyridine (1.2 equivalents).
-
Cool the solution to 0°C.
-
Add a solution of p-nitrophenyl chloroformate (1.1 equivalents) in anhydrous DCM dropwise.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield Fmoc-Ala-PAB-PNP.
-
-
Coupling of Payload (MMAE):
-
Dissolve Fmoc-Ala-PAB-PNP (1.1 equivalents) and MMAE (1 equivalent) in anhydrous DMF.
-
Add DIPEA (2-3 equivalents) to the solution.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude Fmoc-Ala-PAB-MMAE conjugate by RP-HPLC to obtain the final product.
-
ADC Conjugation
This protocol details the conjugation of the Fmoc-Ala-PAB-MMAE linker-payload to a monoclonal antibody via partial reduction of interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Fmoc-Ala-PAB-MMAE (pre-activated with a maleimide group)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
N-acetylcysteine
-
Conjugation buffer (e.g., PBS with EDTA)
-
Size Exclusion Chromatography (SEC) system
Procedure:
-
Antibody Reduction:
-
Buffer exchange the mAb into the conjugation buffer.
-
Add a calculated molar excess of TCEP to the antibody solution to achieve the desired level of disulfide bond reduction.
-
Incubate at 37°C for 1-2 hours.
-
-
Conjugation:
-
Dissolve the maleimide-activated Fmoc-Ala-PAB-MMAE in a co-solvent like DMSO.
-
Add the linker-payload solution to the reduced antibody solution at a molar excess (typically 5-10 fold over available thiols).
-
Incubate at room temperature for 1-2 hours with gentle agitation.
-
-
Quenching:
-
Add an excess of N-acetylcysteine to quench any unreacted maleimide groups.
-
-
Purification:
-
Purify the ADC from unconjugated linker-payload and other small molecules using SEC.
-
Collect and pool the fractions containing the purified ADC.
-
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. Hydrophobic Interaction Chromatography (HIC) is a common method for its determination.
Procedure (HIC):
-
Instrumentation: HPLC system with a HIC column.
-
Mobile Phases:
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol).
-
-
Analysis:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the purified ADC sample.
-
Elute with a gradient of increasing Mobile Phase B.
-
The different drug-loaded species (DAR 0, 2, 4, 6, 8) will separate based on hydrophobicity.
-
Calculate the average DAR by integrating the peak areas of each species and applying a weighted average formula.
-
In Vitro Cytotoxicity Assay (IC50 Determination)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic potential of an ADC.
Procedure:
-
Cell Seeding: Seed the target cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and add them to the cells. Include untreated cells as a control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
IC50 Calculation: Plot the cell viability against the ADC concentration and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathway of a Common Payload: MMAE
Monomethyl Auristatin E (MMAE) is a potent antimitotic agent frequently used as a payload in ADCs. Upon its release into the cytoplasm, MMAE disrupts the cellular machinery essential for cell division, ultimately leading to apoptosis.
MMAE exerts its cytotoxic effect by binding to tubulin dimers, thereby inhibiting their polymerization into microtubules. Microtubules are essential components of the cytoskeleton and form the mitotic spindle during cell division. The disruption of microtubule dynamics by MMAE leads to the arrest of the cell cycle at the G2/M phase. Prolonged mitotic arrest activates the apoptotic signaling cascade, characterized by the activation of caspases (e.g., caspase-3) and the cleavage of poly (ADP-ribose) polymerase (PARP), ultimately resulting in programmed cell death.
Conclusion
The this compound linker system represents a valuable tool in the design and development of next-generation ADCs. Its protease-cleavable nature, combined with a self-immolative spacer, allows for the targeted delivery and efficient release of potent cytotoxic payloads within cancer cells. A thorough understanding of its synthesis, conjugation, and mechanisms of action, as outlined in this guide, is essential for researchers and drug developers seeking to harness the full potential of this promising ADC technology. While more specific quantitative data for this particular linker is needed in the public domain, the established principles and protocols for analogous linkers provide a robust framework for its successful implementation.
The PAB Self-Immolative Spacer: A Technical Guide for Drug Development Professionals
The p-aminobenzyl (PAB) self-immolative spacer is a cornerstone technology in the design of advanced drug delivery systems, most notably antibody-drug conjugates (ADCs). Its predictable and efficient mechanism for releasing a therapeutic payload upon a specific triggering event has been instrumental in the success of several FDA-approved cancer therapies. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the PAB spacer's core mechanism, supported by quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding of its application.
Core Principles and Mechanism of Action
The primary function of the PAB spacer is to act as a stable bridge between a targeting moiety (like an antibody) and a potent cytotoxic drug. The cleverness of this system lies in its "self-immolative" nature: once a specific trigger initiates the process, the spacer undergoes a rapid, irreversible electronic cascade that culminates in the release of the unmodified, fully active drug.
This process is most commonly initiated by the enzymatic cleavage of a promoiety linked to the amino group of the p-aminobenzyl alcohol. In a typical ADC construct, this trigger is a dipeptide, such as valine-citrulline (Val-Cit), which is recognized and cleaved by lysosomal proteases like Cathepsin B, an enzyme often overexpressed in the tumor microenvironment.
The mechanism proceeds as follows:
-
Enzymatic Cleavage: After the ADC is internalized by a target cancer cell, it is trafficked to the lysosome. Here, Cathepsin B cleaves the amide bond of the dipeptide, unmasking the aniline nitrogen of the PAB group.[1]
-
1,6-Elimination Cascade: The newly exposed free amine is a strong electron-donating group. This initiates a spontaneous 1,6-electronic elimination reaction through the aromatic ring system.
-
Fragmentation and Payload Release: This electronic cascade leads to the formation of an unstable intermediate, which promptly fragments into p-aminobenzyl quinone methide and carbon dioxide, thereby liberating the active drug in its original, unmodified state.[1] This rapid and irreversible fragmentation is crucial for ensuring efficient drug delivery at the target site.
Quantitative Performance Data
The efficacy of a self-immolative linker is determined by its stability in systemic circulation and the rate of payload release upon triggering. The following tables summarize representative quantitative data for PAB-based linkers and comparators.
Table 1: Comparative Plasma Stability of Cleavable Linkers
Plasma stability is critical to minimize off-target toxicity. An ideal linker remains intact in the bloodstream (pH ~7.4) but cleaves efficiently in the target cell. The Val-Cit-PAB system demonstrates excellent stability in human plasma but shows marked instability in mouse plasma due to cleavage by the carboxylesterase 1C (Ces1C) enzyme, a key consideration for preclinical modeling.[2][3]
| Linker Type | Linker Example | Plasma Source | Stability Metric | Value | Reference(s) |
| Peptide (PAB) | Val-Cit-PABC | Human | Half-life (t½) | >230 days | [1] |
| Peptide (PAB) | Val-Cit-PABC | Mouse | % Payload Loss (14 days) | >95% | |
| Peptide (PAB) | Val-Ala-PABC | Mouse | % Payload Loss (14 days) | ~70% | |
| Peptide (PAB) | Glu-Val-Cit-PABC | Mouse | % Payload Loss (14 days) | Almost none | |
| Hydrazone | Phenylketone-derived | Human & Mouse | Half-life (t½) | ~2 days | |
| Sulfatase-cleavable | Aryl Sulfate | Mouse | Stability | >7 days |
Note: Direct comparisons can be challenging due to variations in ADC constructs and experimental conditions across studies.
Table 2: In Vitro Cytotoxicity (IC50) of ADCs with Different Linkers
The potency of an ADC is measured by its half-maximal inhibitory concentration (IC50). Lower values indicate higher potency. The choice of linker can influence the efficiency of drug release and, consequently, the ADC's cytotoxic effect.
| Antibody-Payload | Linker Type | Linker Example | Cell Line | IC50 Value | Reference(s) |
| Trastuzumab-MMAE | Peptide (PAB) | Val-Cit | HER2+ | 14.3 pM | |
| Trastuzumab-MMAE | β-galactosidase | - | HER2+ | 8.8 pM | |
| Anti-HER2-MMAE | Peptide (PAB) | Val-Ala | HER2+ | 92 pM | |
| Anti-HER2-MMAE | Non-cleavable | - | HER2+ | 609 pM | |
| Trastuzumab-MMAE | Peptide (PAB) | Val-Cit | SK-BR-3 (HER2+) | 0.12 nM | |
| Isotype Control-MMAE | Peptide (PAB) | Val-Cit | SK-BR-3 (HER2+) | >100 nM |
Note: IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and target cell line used in the assay.
Experimental Protocols
Robust and reproducible experimental methods are essential for characterizing and validating ADCs that utilize the PAB spacer.
Synthesis of a Val-Cit-PAB Drug-Linker Construct (Example: MC-Val-Cit-PAB-MMAE)
This multi-step synthesis involves peptide coupling, payload attachment, and installation of a reactive handle for antibody conjugation.
-
Fmoc-Val-Cit-PAB-MMAE Assembly:
-
Payload Coupling: React an activated linker precursor, such as Fmoc-VC-PAB-PNP, with the payload (e.g., Monomethyl Auristatin E, MMAE) in the presence of a coupling agent like HOBt in a solvent mixture of DMF and pyridine.
-
Purification: Purify the resulting Fmoc-VC-PAB-MMAE conjugate using semi-preparative reverse-phase HPLC. Confirm product identity via mass spectrometry.
-
-
Fmoc Deprotection:
-
Dissolve the purified Fmoc-protected conjugate in DMF.
-
Add piperidine (e.g., 20 equivalents) and stir at room temperature for approximately 20-30 minutes to remove the Fmoc protecting group, exposing the N-terminal amine of the valine residue.
-
Purify the deprotected product (NH₂-Val-Cit-PAB-MMAE) by reverse-phase HPLC and confirm by mass spectrometry.
-
-
Maleimide Handle Installation:
-
Activate 6-maleimidohexanoic acid (MC-OH) by reacting it with N-Hydroxysuccinimide (NHS) and a coupling agent like DCC or HATU to form an active ester (MC-NHS).
-
React the MC-NHS ester with the deprotected NH₂-Val-Cit-PAB-MMAE in DMF, often with a base such as DIPEA.
-
Monitor the reaction to completion by analytical HPLC.
-
Purify the final drug-linker construct, MC-Val-Cit-PAB-MMAE, using preparative HPLC and lyophilize to obtain a solid product.
-
In Vitro ADC Stability Assay in Plasma
This assay evaluates the stability of the linker in a biologically relevant matrix to predict its performance in circulation.
-
Incubation:
-
Thaw human or mouse plasma at 37°C.
-
Add the ADC to the plasma to a final concentration (e.g., 1 mg/mL).
-
Incubate the mixture at 37°C, typically in a shaking water bath.
-
At designated time points (e.g., 0, 1, 6, 24, 48, 96 hours), collect aliquots.
-
-
Sample Preparation for Released Payload Analysis:
-
Immediately quench the reaction in the collected aliquots by adding ≥3 volumes of ice-cold acetonitrile containing an internal standard to precipitate plasma proteins.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the released payload.
-
-
LC-MS/MS Analysis of Released Payload:
-
Chromatography: Use a UPLC/HPLC system with a C18 column. Employ a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).
-
Mass Spectrometry: Analyze samples on a tandem mass spectrometer (e.g., a Q-TOF or triple quadrupole) operating in positive ion mode with Multiple Reaction Monitoring (MRM) for quantitative analysis. Specific MRM transitions for the payload (e.g., MMAE) and the internal standard should be used for sensitive and specific detection.
-
Quantification: Generate a standard curve using known concentrations of the payload in the same plasma matrix to quantify the amount of released drug at each time point.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay determines the potency (IC50) of an ADC by measuring cell viability after treatment.
-
Cell Plating:
-
Seed antigen-positive (target) and antigen-negative (control) cancer cell lines in 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, a relevant isotype control ADC, and the free payload in complete cell culture medium.
-
Remove the old medium from the cells and add the treatment solutions to the respective wells. Include untreated cells as a 100% viability control.
-
Incubate for a period appropriate for the payload's mechanism of action (typically 72-96 hours for tubulin inhibitors like MMAE).
-
-
MTT Addition and Incubation:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; typically 5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percent viability against the logarithm of the ADC concentration and fit the data using a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.
-
Conclusion
The p-aminobenzyl self-immolative spacer remains a robust and highly validated tool in the field of targeted drug delivery. Its well-characterized 1,6-elimination mechanism provides a predictable and efficient means of releasing a therapeutic payload within a target cell. While alternative linkers continue to be developed to modulate release kinetics and improve physicochemical properties, the PAB spacer's extensive track record and successful clinical translation underscore its enduring significance. A thorough understanding of its mechanism, quantitative performance, and the experimental protocols required for its validation is essential for any professional engaged in the development of next-generation antibody-drug conjugates.
References
A Comprehensive Technical Guide to Fmoc Protection and Deprotection Chemistry
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the 9-fluorenylmethyloxycarbonyl (Fmoc) protection and deprotection chemistry, a cornerstone of modern solid-phase peptide synthesis (SPPS). This document details the core principles, reaction mechanisms, key reagents, and detailed experimental protocols. Furthermore, it presents quantitative data for comparative analysis, discusses common side reactions and mitigation strategies, and outlines methods for monitoring these critical steps in peptide synthesis.
Core Principles of Fmoc Chemistry
The widespread adoption of Fmoc chemistry in SPPS is attributed to its principle of orthogonality. This strategy utilizes a base-labile Fmoc group for the temporary protection of the α-amino group of amino acids, while acid-labile protecting groups are typically used for the side chains.[1] This allows for the selective deprotection of the N-terminus under mild basic conditions, leaving the acid-sensitive side-chain protecting groups and the peptide-resin linkage intact.[2] The iterative cycle of deprotection and coupling enables the stepwise assembly of the peptide chain on a solid support.[3]
The key advantages of the Fmoc strategy include:
-
Mild Deprotection Conditions: The use of weak bases like piperidine for Fmoc removal avoids the harsh acidic conditions required in older strategies (e.g., Boc/Bzl), which can degrade sensitive peptide sequences.[1][2]
-
Orthogonality: The distinct chemical labilities of the Fmoc group (base-labile) and common side-chain protecting groups (acid-labile) prevent unintended deprotection during the synthesis cycles.
-
Real-time Monitoring: The cleavage of the Fmoc group releases a dibenzofulvene (DBF) byproduct, which has a strong UV absorbance. This allows for the real-time spectrophotometric monitoring of the deprotection reaction's completeness.
Reaction Mechanisms
Fmoc Protection of Amines
The introduction of the Fmoc group to the primary or secondary amine of an amino acid is typically achieved through nucleophilic substitution. The amine attacks the electrophilic carbonyl carbon of an activated Fmoc reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).
The general mechanism for Fmoc protection using Fmoc-Cl under basic conditions is illustrated below. The base neutralizes the HCl generated during the reaction.
References
Fmoc-Ala-PAB-OH Linker: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Fmoc-Ala-PAB-OH linker is a critical component in the construction of antibody-drug conjugates (ADCs), a powerful class of targeted therapeutics. This linker system, composed of a fluorenylmethyloxycarbonyl (Fmoc) protected L-alanine amino acid connected to a p-aminobenzyl (PAB) alcohol self-immolative spacer, offers a strategic approach to controlled drug release. The alanine residue serves as a substrate for enzymatic cleavage by proteases such as Cathepsin B, which are often overexpressed in the tumor microenvironment. Following enzymatic cleavage, the PAB spacer undergoes spontaneous 1,6-elimination to release the conjugated cytotoxic payload in its active form. This guide provides a comprehensive overview of the properties, synthesis, and application of the this compound linker.
Core Properties and Specifications
The fundamental physicochemical properties of the this compound linker are summarized below. These characteristics are essential for its handling, characterization, and use in bioconjugation.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₄N₂O₄ | [1] |
| Molecular Weight | 416.5 g/mol | [1] |
| CAS Number | 873923-24-1 | [1] |
| Appearance | White to off-white solid | |
| Purity | Typically ≥98% | [1] |
| Storage Conditions | -20°C | [1] |
Solubility Profile
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | A stock solution of ≥ 0.56 mg/mL can be prepared. |
| Water | Insoluble | |
| Ethanol | Insoluble |
Stability and Cleavage Kinetics
The stability of the linker in systemic circulation and its efficient cleavage at the target site are paramount for the efficacy and safety of an ADC. Dipeptide linkers like this compound are designed to be stable at physiological pH (7.4) and are cleaved by lysosomal proteases in the acidic environment of tumor cells (pH 4.5-5.5).
The cleavage of the alanine-p-aminobenzyl bond is primarily mediated by Cathepsin B. While specific kinetic parameters for the cleavage of a payload from an Ala-PAB linker are not extensively published, data for the closely related Val-Ala-PABC linker provides valuable insight.
| Linker | Enzyme | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |
| Val-Ala-PABC | Cathepsin B | 25.8 | 1.2 | 4.65 x 10⁴ |
This data is for the Val-Ala-PABC linker and serves as an estimate for the Ala-PAB system.
The self-immolative p-aminobenzyl (PAB) spacer is designed to be stable at physiological pH. Following enzymatic cleavage of the alanine residue, the exposed aniline nitrogen initiates a spontaneous 1,6-elimination, leading to the release of the payload. Studies on similar self-immolative systems have shown that at a pH of 5.5, over 80% of the drug can be released within 24 hours.
Experimental Protocols
Detailed methodologies for the synthesis and application of the this compound linker are crucial for its successful implementation in research and development.
Synthesis of this compound
The synthesis of this compound can be achieved through a solution-phase coupling of Fmoc-L-alanine and p-aminobenzyl alcohol.
Materials:
-
Fmoc-L-alanine (Fmoc-Ala-OH)
-
p-Aminobenzyl alcohol
-
Coupling agents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Purification system (e.g., preparative RP-HPLC)
Procedure:
-
Activation of Fmoc-Ala-OH: Dissolve Fmoc-Ala-OH (1 equivalent), HBTU (1 equivalent), and HOBt (1 equivalent) in anhydrous DMF.
-
Coupling Reaction: To the activated Fmoc-Ala-OH solution, add a solution of p-aminobenzyl alcohol (1.1 equivalents) and DIPEA (2 equivalents) in anhydrous DMF.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed.
-
Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by preparative RP-HPLC to obtain pure this compound.
Alternatively, a solid-phase synthesis approach can be employed, which involves attaching p-aminobenzyl alcohol to a resin, followed by the coupling of Fmoc-Ala-OH.
Enzymatic Cleavage Assay
This protocol outlines a general procedure to evaluate the cleavage of a payload conjugated via an Ala-PAB linker by Cathepsin B.
Materials:
-
Ala-PAB-payload conjugate
-
Recombinant human Cathepsin B
-
Assay Buffer: 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5
-
Fluorescence microplate reader
-
96-well plates
Procedure:
-
Enzyme Activation: Pre-incubate Cathepsin B in the assay buffer to ensure its activity.
-
Substrate Preparation: Prepare a stock solution of the Ala-PAB-payload conjugate in DMSO and dilute it to the desired concentrations in the assay buffer.
-
Reaction Initiation: In a 96-well plate, add the activated Cathepsin B solution to the substrate solution to initiate the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C and monitor the increase in fluorescence over time, which corresponds to the release of the fluorescent payload.
-
Data Analysis: Determine the initial reaction velocities from the linear portion of the fluorescence versus time plots. For detailed kinetic analysis, perform the assay at various substrate concentrations to determine the Michaelis-Menten constants (Kₘ and Vₘₐₓ).
Visualizing the Workflow and Linker Chemistry
Diagrams created using the DOT language provide a clear visual representation of the key processes involving the this compound linker.
Caption: Solution-phase synthesis workflow for this compound.
Caption: Mechanism of drug release from an Ala-PAB linked ADC.
Caption: Logical relationship of the this compound linker components.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Fmoc-Ala-PAB-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Ala-PAB-OH is a crucial linker molecule frequently utilized in the synthesis of Antibody-Drug Conjugates (ADCs). This self-immolative linker connects a cytotoxic payload to a dipeptide, which is in turn conjugated to a monoclonal antibody. The alanine residue provides a specific cleavage site for lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells. Upon enzymatic cleavage of the amide bond, a cascade of electronic rearrangements in the p-aminobenzyl (PAB) spacer leads to the release of the unmodified drug molecule within the target cell. This application note provides a detailed protocol for the solution-phase synthesis of this compound, a key building block for these advanced therapeutic agents.
Synthesis Overview
The synthesis of this compound is achieved through the coupling of N-α-Fmoc-protected L-alanine (Fmoc-Ala-OH) with p-aminobenzyl alcohol (PAB-OH). The reaction forms an amide bond between the carboxylic acid of Fmoc-Ala-OH and the aniline nitrogen of PAB-OH. This process is facilitated by a peptide coupling agent to activate the carboxylic acid, enabling an efficient reaction.
Quantitative Data Summary
The following table summarizes the typical quantitative data associated with the synthesis of this compound. Please note that actual results may vary depending on the specific laboratory conditions and scale of the reaction.
| Parameter | Value | Notes |
| Starting Materials | ||
| Fmoc-Ala-OH | 1.0 equivalent | The limiting reagent. |
| p-Aminobenzyl alcohol (PAB-OH) | 1.1 equivalents | A slight excess is used to ensure complete consumption of the more expensive Fmoc-Ala-OH. |
| Coupling Reagent (HATU) | 1.1 equivalents | Other coupling reagents such as HBTU/HOBt or DCC/HOBt can also be used, but may require optimization. |
| Base (DIPEA) | 2.0 equivalents | N,N'-Diisopropylethylamine is a non-nucleophilic base used to neutralize the reaction mixture and facilitate the coupling. |
| Reaction Conditions | ||
| Solvent | Anhydrous Dimethylformamide (DMF) | High-purity, anhydrous solvent is crucial for the success of the reaction. |
| Temperature | Room Temperature (20-25 °C) | The reaction is typically carried out at room temperature. |
| Reaction Time | 4-12 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
| Work-up & Purification | ||
| Purification Method | Flash Column Chromatography | Typically performed on silica gel. |
| Product Characteristics | ||
| Appearance | White to off-white solid | |
| Typical Yield | 75-90% | Yields are dependent on reaction scale, purity of reagents, and efficiency of purification. |
| Purity (by HPLC) | >95% | High purity is essential for subsequent applications in peptide synthesis and ADC development. |
| Characterization Data | ||
| Molecular Formula | C₂₅H₂₄N₂O₄ | |
| Molecular Weight | 416.47 g/mol |
Experimental Protocol
This protocol details the solution-phase synthesis of this compound.
Materials:
-
N-α-Fmoc-L-alanine (Fmoc-Ala-OH)
-
p-Aminobenzyl alcohol (PAB-OH)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N'-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve Fmoc-Ala-OH (1.0 eq.) in anhydrous DMF.
-
Add p-aminobenzyl alcohol (1.1 eq.) to the solution.
-
In a separate vial, dissolve HATU (1.1 eq.) in a minimal amount of anhydrous DMF.
-
-
Coupling Reaction:
-
To the solution of Fmoc-Ala-OH and PAB-OH, add DIPEA (2.0 eq.) and stir for 5 minutes at room temperature.
-
Add the solution of HATU dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material (Fmoc-Ala-OH) is consumed.
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure this compound.
-
-
Characterization:
-
Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Visualizations
The following diagrams illustrate the key chemical transformation and the experimental workflow.
Caption: Chemical synthesis pathway for this compound.
Caption: Step-by-step experimental workflow diagram.
Application Notes and Protocols for the Solid-Phase Synthesis of Fmoc-Ala-PAB-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the solid-phase synthesis of Fmoc-Ala-PAB-OH. The synthesis is based on the widely used Fmoc/tBu strategy, employing a p-alkoxybenzyl alcohol (PAB) resin, commonly known as Wang resin. This method offers a straightforward approach for obtaining the Fmoc-protected alanine linked to the PAB spacer, a valuable building block in peptide and medicinal chemistry. The protocols outlined below cover resin preparation, Fmoc-amino acid loading, and cleavage from the solid support to yield the final product.
Introduction
Solid-phase peptide synthesis (SPPS) has become a cornerstone in the development of peptides and complex organic molecules. The use of a solid support simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy is favored for its mild deprotection conditions, which are compatible with a wide range of functional groups.
This compound consists of the amino acid alanine, N-terminally protected with an Fmoc group, and linked to a p-alkoxybenzyl alcohol (PAB) linker. This molecule is a key intermediate in the synthesis of more complex structures, such as antibody-drug conjugate (ADC) linkers, where the PAB group can act as a self-immolative spacer. This application note details a robust and reproducible method for its synthesis on a solid support.
Data Presentation
The following table summarizes illustrative quantitative data for the solid-phase synthesis of this compound. Actual results may vary depending on the specific experimental conditions, reagents, and scale of the synthesis.
| Parameter | Value/Condition | Reference |
| Resin | Wang Resin (p-alkoxybenzyl alcohol resin) | [1] |
| Resin Loading | 0.4 - 0.8 mmol/g | [2] |
| Fmoc-Amino Acid Excess | 3 - 5 equivalents | [2] |
| Coupling Reagent | HBTU/HOBt or HATU | [2][3] |
| Base | DIPEA (N,N-Diisopropylethylamine) | |
| Cleavage from Resin | 95% TFA in DCM with scavengers | |
| Typical Yield (Crude Product) | 70 - 90% | |
| Typical Purity (Crude Product) | >80% |
Experimental Protocols
Materials and Reagents
-
Fmoc-Ala-OH
-
Wang Resin (p-alkoxybenzyl alcohol resin)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Diethyl ether (cold)
-
Scavengers (e.g., Triisopropylsilane (TIS), water)
Protocol 1: Solid-Phase Synthesis of this compound
This protocol details the steps for loading Fmoc-Ala-OH onto the Wang resin and the subsequent cleavage to obtain the final product.
1. Resin Swelling and Preparation
- Place the desired amount of Wang resin in a solid-phase synthesis vessel.
- Add DMF to the resin and allow it to swell for at least 1 hour with gentle agitation.
- After swelling, drain the DMF.
2. Loading of Fmoc-Ala-OH onto Wang Resin
- In a separate vial, dissolve Fmoc-Ala-OH (3-5 equivalents relative to the resin loading capacity) in DMF.
- Add HBTU (or a similar coupling reagent) and HOBt (3-5 equivalents each) to the amino acid solution.
- Add DIPEA (6-10 equivalents) to the solution and mix thoroughly.
- Add the activated amino acid solution to the swollen resin.
- Agitate the mixture for 2-4 hours at room temperature.
- Monitor the reaction completion using a Kaiser test. A negative test (colorless to yellow beads) indicates complete coupling.
- Once the reaction is complete, drain the reaction mixture.
- Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).
- Dry the resin under vacuum.
3. Cleavage of this compound from the Resin
- Wash the dried resin with DCM (3x).
- Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
- Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
- Filter the cleavage mixture into a collection tube.
- Wash the resin with additional TFA or DCM and combine the filtrates.
- Concentrate the filtrate under a stream of nitrogen or by rotary evaporation to reduce the volume.
4. Precipitation and Isolation of the Product
- Add the concentrated cleavage mixture dropwise to a large volume of cold diethyl ether to precipitate the crude product.
- Allow the precipitate to form completely by storing at -20°C for at least 30 minutes.
- Centrifuge the mixture to pellet the solid product.
- Decant the ether and wash the pellet with cold diethyl ether (2x).
- Dry the crude this compound product under vacuum.
5. Purification (Optional)
- The crude product can be purified by preparative reverse-phase HPLC (RP-HPLC) if higher purity is required.
Mandatory Visualization
Caption: Workflow for the solid-phase synthesis of this compound.
Caption: Simplified cleavage of this compound from Wang resin.
References
Application Notes and Protocols for Fmoc-Ala-PAB-OH Conjugation to Payloads
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the conjugation of the enzyme-cleavable linker, Fmoc-Ala-PAB-OH, to amine-containing payloads. This linker system is integral to the development of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs), where controlled release of a cytotoxic payload at the target site is paramount.
Introduction
This compound is a valuable bifunctional linker used in bioconjugation. It incorporates a peptidic spacer (Alanine) that is susceptible to cleavage by intracellular proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment. The p-aminobenzyl (PAB) group acts as a self-immolative spacer, ensuring the efficient and traceless release of the unmodified payload following enzymatic cleavage. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alanine residue provides a means for orthogonal deprotection strategies if further synthetic modifications are required.
The key features of the this compound linker include:
-
Enzymatic Cleavability: The Alanine-PAB linkage is designed to be cleaved by specific lysosomal proteases, primarily Cathepsin B, leading to selective payload release within target cells.[]
-
Self-Immolative Spacer: Upon cleavage of the alanine residue, the PAB spacer undergoes a 1,6-elimination reaction, releasing carbon dioxide and the unmodified amine-containing payload.[][2]
-
Fmoc Protection: The Fmoc group protects the N-terminus of the alanine, allowing for controlled, stepwise synthesis and conjugation strategies.[3]
Chemical Properties and Data
A summary of the key physicochemical properties of this compound is provided below.
| Parameter | Value | Reference |
| Chemical Name | N-((9H-fluoren-9-yl)methoxy)carbonyl)-L-alanyl-4-aminobenzyl alcohol | |
| CAS Number | 873923-24-1 | |
| Molecular Formula | C25H24N2O4 | |
| Molecular Weight | 416.5 g/mol | |
| Purity | ≥98% | |
| Appearance | White to off-white solid | |
| Storage Conditions | -20°C |
Experimental Protocols
The following protocols provide a general framework for the conjugation of an amine-containing payload to the this compound linker. It is important to note that optimization of reaction conditions may be necessary for specific payloads.
Protocol 1: Activation of this compound Carboxylic Acid
For conjugation to an amine-containing payload, the carboxylic acid of the PAB moiety needs to be activated. A common method is the formation of an active ester, such as an N-hydroxysuccinimide (NHS) ester.
Materials:
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC) or N-Hydroxysuccinimide (NHS) and a carbodiimide (e.g., EDC)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent
-
Anhydrous pyridine or other suitable base
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous DMF.
-
Method A (using DSC): Add N,N'-Disuccinimidyl carbonate (1.2 equivalents) and anhydrous pyridine (2-3 equivalents) to the solution.
-
Method B (using EDC/NHS): Add N-Hydroxysuccinimide (1.2 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the activated ester.
-
The activated Fmoc-Ala-PAB-O-NHS/Succinimidyl carbonate can be used in the next step directly or purified by flash chromatography if necessary.
Protocol 2: Conjugation of Activated Linker to an Amine-Containing Payload
This protocol describes the reaction of the activated Fmoc-Ala-PAB linker with a payload containing a primary or secondary amine.
Materials:
-
Activated Fmoc-Ala-PAB linker (from Protocol 1)
-
Amine-containing payload (e.g., cytotoxic drug)
-
Anhydrous DMF or other suitable aprotic solvent
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve the amine-containing payload (1 equivalent) in anhydrous DMF.
-
Add the solution of the activated Fmoc-Ala-PAB linker (1.1-1.5 equivalents) to the payload solution.
-
Add DIPEA (2-3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-18 hours. The optimal reaction time will depend on the reactivity of the payload's amine group.
-
Monitor the reaction progress by LC-MS to confirm the formation of the Fmoc-Ala-PAB-Payload conjugate.
-
Upon completion, the reaction mixture can be quenched with water and the product extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The crude product should be purified by preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Illustrative Conjugation Parameters:
The following table provides typical parameters for the conjugation of an activated linker to an amine-containing payload. These values are illustrative and may require optimization.
| Parameter | Value/Condition |
| Linker to Payload Ratio | 1.1 - 1.5 : 1 |
| Solvent | Anhydrous DMF or DMSO |
| Base | DIPEA |
| Reaction Time | 2 - 18 hours |
| Reaction Temperature | Room Temperature |
| Purification Method | Preparative RP-HPLC |
| Typical Yield | 60 - 80% |
| Typical Purity | >95% |
Visualizations
Chemical Structure of this compound
Caption: Chemical structure of this compound linker.
Experimental Workflow for Payload Conjugation
Caption: Workflow for conjugating this compound to a payload.
Payload Release Mechanism
Caption: Enzymatic cleavage and payload release mechanism.
Conclusion
The this compound linker is a versatile tool for the development of advanced bioconjugates. The protocols and data presented here provide a foundation for researchers to successfully conjugate this linker to various amine-containing payloads. The inherent properties of enzymatic cleavability and self-immolation make it an attractive choice for applications requiring targeted drug delivery and controlled release, ultimately contributing to the development of more effective and safer therapeutics.
References
Application Notes and Protocols for Fmoc-Ala-PAB-OH in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that leverage the specificity of a monoclonal antibody (mAb) to deliver a potent cytotoxic payload directly to cancer cells. The linker, which connects the antibody to the drug, is a critical component that dictates the ADC's stability in circulation, its drug-release mechanism, and its overall therapeutic index.
Fmoc-Ala-PAB-OH is a cleavable linker system used in the synthesis of ADCs. It features a single amino acid (Alanine) spacer that is susceptible to cleavage by intracellular proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.[1] The p-aminobenzyl (PAB) group serves as a self-immolative spacer, which upon cleavage of the alanine residue, spontaneously releases the attached cytotoxic drug in its unmodified, active form.[2] The Fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alanine allows for a modular synthesis approach, where the linker can be coupled to a payload before its final conjugation to the antibody.[3]
This document provides a detailed, step-by-step protocol for the synthesis of an ADC using the this compound linker, from the initial drug-linker synthesis to the final purification and characterization of the ADC.
Mechanism of Action and Payload Release
The therapeutic action of an ADC constructed with an this compound linker is initiated by the binding of the antibody to its target antigen on the cancer cell surface.[4] The ADC-antigen complex is then internalized, typically through receptor-mediated endocytosis, and trafficked to the lysosome.[5] Inside the acidic and enzyme-rich environment of the lysosome, proteases such as Cathepsin B recognize and cleave the peptide bond of the alanine linker. This enzymatic cleavage triggers the spontaneous 1,6-elimination of the PAB spacer, leading to the release of the cytotoxic payload inside the target cell.
References
Application Notes and Protocols for Fmoc-Ala-PAB-OH in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Ala-PAB-OH (Fmoc-L-Alanine-p-aminobenzyl alcohol) is a crucial building block in the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs). This linker system incorporates a single alanine amino acid, which serves as a recognition site for lysosomal proteases like Cathepsin B, often overexpressed in tumor cells.[1][2][] Upon enzymatic cleavage of the alanine residue, the p-aminobenzyl (PAB) alcohol spacer undergoes a self-immolative 1,6-elimination to release the conjugated cytotoxic drug in its active form inside the target cell.[1] The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alanine allows for its direct use in standard solid-phase peptide synthesis (SPPS) protocols, enabling the precise and stepwise assembly of the drug-linker moiety.[1]
These application notes provide a comprehensive guide to the use of this compound in SPPS for the generation of peptide-drug conjugates. Detailed protocols for resin loading, peptide synthesis, cleavage, and subsequent conjugation to a payload are outlined below.
Data Presentation
The following tables provide illustrative quantitative data for the key steps of synthesizing a drug-linker conjugate using an this compound linker system. These values are based on the synthesis of similar peptide linkers and are intended as a general guideline. Actual results may vary depending on the specific peptide sequence, payload, and experimental conditions.
Table 1: Illustrative Parameters for Solid-Phase Synthesis of the Peptide-Linker
| Parameter | Value/Condition |
| Resin | 2-Chlorotrityl chloride resin |
| Resin Loading (Fmoc-Ala-OH) | 0.4 - 0.8 mmol/g |
| Coupling Reagents | HBTU/HOBt/DIPEA |
| Coupling Time | 2 - 4 hours |
| Fmoc Deprotection | 20% Piperidine in DMF |
| Cleavage from Resin | 1% TFA in DCM |
| Typical Yield (Crude Peptide-Linker) | 70 - 90% |
| Typical Purity (Crude Peptide-Linker) | >85% |
Table 2: Illustrative Parameters for Drug-Linker Conjugation
| Parameter | Value/Condition |
| Payload Example | Monomethyl Auristatin E (MMAE) |
| Peptide-Linker to Payload Ratio | 1.1 : 1 |
| Solvent | Anhydrous DMF |
| Base | DIPEA |
| Reaction Time | 2 - 4 hours |
| Reaction Temperature | Room Temperature |
| Purification Method | Preparative RP-HPLC |
| Typical Yield (Drug-Linker) | 60 - 80% |
| Typical Purity (Drug-Linker) | >95% |
Experimental Protocols
The following protocols provide a general methodology for the synthesis of a peptide-drug conjugate using this compound. Optimization for specific applications may be necessary.
Protocol 1: Loading of Fmoc-Ala-OH onto 2-Chlorotrityl Chloride Resin
-
Resin Swelling: Swell 2-chlorotrityl chloride resin (1 g, 1.6 mmol/g) in a solid-phase synthesis vessel with dichloromethane (DCM, 10 mL) for 30 minutes.
-
Amino Acid Preparation: In a separate flask, dissolve Fmoc-Ala-OH (3 equivalents relative to resin loading capacity) and N,N-diisopropylethylamine (DIPEA) (6 equivalents) in anhydrous DCM.
-
Loading Reaction: Drain the DCM from the swollen resin. Add the amino acid solution to the resin and agitate the mixture for 2-4 hours at room temperature.
-
Capping: To cap any unreacted sites, add a solution of DCM/MeOH/DIPEA (17:2:1, v/v/v) and agitate for 30 minutes.
-
Washing: Wash the resin sequentially with DCM (3x), DMF (3x), and MeOH (3x).
-
Drying: Dry the resin under vacuum to a constant weight.
-
Loading Determination (Optional): The loading efficiency can be determined by treating a small, weighed amount of the dried resin with 20% piperidine in DMF and measuring the absorbance of the liberated dibenzofulvene-piperidine adduct at 301 nm.
Protocol 2: Solid-Phase Synthesis of the Ala-PAB-Linker
This protocol assumes the sequential addition of the PAB moiety after the initial alanine loading.
-
Fmoc Deprotection: Treat the Fmoc-Ala-loaded resin with 20% piperidine in DMF for 5 minutes. Drain the solution and repeat the treatment for an additional 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Coupling of Fmoc-PAB-OH:
-
In a separate vial, dissolve Fmoc-PAB-OH (3 equivalents), HBTU (3 equivalents), HOBt (3 equivalents), and DIPEA (6 equivalents) in DMF.
-
Add the activated Fmoc-PAB-OH solution to the deprotected resin.
-
Agitate the mixture for 2-4 hours at room temperature. Monitor the reaction completion using a Kaiser test.
-
Wash the resin with DMF (5x) and DCM (3x).
-
Protocol 3: Cleavage of the Peptide-Linker from the Resin
-
Resin Preparation: Wash the dried peptide-linker-resin with DCM (3x).
-
Cleavage Reaction: Add a solution of 1% trifluoroacetic acid (TFA) in DCM to the resin and agitate for 2 minutes. Drain the cleavage solution into a flask containing a neutralizing agent such as pyridine (10% in methanol).
-
Repeat Cleavage: Repeat the cleavage step 3-5 times to ensure complete removal of the peptide-linker from the resin.
-
Solvent Evaporation: Combine the cleavage solutions and evaporate the solvent under reduced pressure to obtain the crude peptide-linker.
Protocol 4: Purification of the Peptide-Linker
-
Dissolution: Dissolve the crude peptide-linker in a minimal amount of a suitable solvent, such as a mixture of acetonitrile and water.
-
RP-HPLC: Purify the peptide-linker by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable C18 column and a gradient of acetonitrile in water with 0.1% TFA.
-
Lyophilization: Collect the fractions containing the pure product and lyophilize to obtain the purified peptide-linker as a white solid.
Protocol 5: Conjugation of the Peptide-Linker to a Cytotoxic Payload
This protocol describes the conjugation of the purified peptide-linker to an amine-containing payload, such as MMAE.
-
Dissolution: Dissolve the purified this compound peptide-linker (1.1 equivalents) and the amine-containing payload (1 equivalent) in anhydrous DMF.
-
Conjugation Reaction: Add DIPEA (3 equivalents) to the solution and stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by LC-MS until the starting materials are consumed (typically 2-4 hours).
-
Purification: Purify the resulting drug-linker conjugate by preparative RP-HPLC.
-
Lyophilization: Lyophilize the pure fractions to obtain the final drug-linker conjugate as a solid.
Visualizations
Solid-Phase Synthesis Workflow
Caption: Workflow for the solid-phase synthesis of the Ala-PAB peptide-linker.
Drug-Linker Conjugation and ADC Formation Workflow
References
Application Notes and Protocols for Coupling Fmoc-Ala-PAB-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of antibody-drug conjugates (ADCs), the linker connecting the antibody to the cytotoxic payload plays a pivotal role in determining the efficacy, stability, and safety of the therapeutic. The Fmoc-Ala-PAB-OH (Fmoc-L-Alanine-p-aminobenzyl alcohol) moiety is a crucial building block for constructing enzyme-cleavable linkers. The alanine residue provides a cleavage site for proteases like cathepsin B, which are often overexpressed in the tumor microenvironment, while the p-aminobenzyl alcohol serves as a self-immolative spacer, ensuring the efficient release of the unmodified drug.
The successful solid-phase peptide synthesis (SPPS) of peptide-based linkers commences with the efficient and stereochemically pure attachment of the first amino acid derivative to the solid support. The choice of coupling method for this compound is therefore a critical step that can significantly impact the overall yield and purity of the final linker-drug conjugate. This document provides detailed application notes and protocols for various coupling methods of this compound to common SPPS resins.
Coupling Methods Overview
The selection of an appropriate coupling reagent and resin is paramount for the successful incorporation of this compound. The most commonly employed resins for the synthesis of peptide acids or C-terminal modified peptides are 2-Chlorotrityl chloride (2-CTC) resin and Wang resin. The choice between them often depends on the desired cleavage conditions and the sensitivity of the peptide sequence to side reactions.
2-Chlorotrityl Chloride (2-CTC) Resin: This acid-labile resin is highly recommended for loading Fmoc-amino acids due to its bulky trityl linker, which minimizes side reactions such as diketopiperazine formation and racemization. The loading process is typically performed under basic conditions without pre-activation of the carboxylic acid, which further reduces the risk of epimerization.
Wang Resin: Wang resin is another popular choice for SPPS, yielding a C-terminal carboxylic acid upon cleavage with trifluoroacetic acid (TFA).[1] The attachment of the first amino acid to Wang resin requires activation of the carboxylic acid, which can be achieved using various coupling reagents.[1] This activation step, however, slightly increases the risk of racemization, necessitating the use of additives like 1-hydroxybenzotriazole (HOBt).[1]
The efficiency of the coupling reaction is largely determined by the choice of activating agent. Common classes of coupling reagents include carbodiimides (e.g., DIC), and uronium/aminium salts (e.g., HBTU, HATU, HCTU, COMU). Uronium/aminium salts are generally more reactive and lead to faster and more complete couplings, especially for sterically hindered amino acids.
Data Presentation: Comparison of Coupling Methods
While specific quantitative data for the loading efficiency of this compound is not extensively available in the literature, the following tables provide illustrative data based on the coupling of similar Fmoc-amino acids to 2-CTC and Wang resins. These values are intended to serve as a general guideline for comparing the relative performance of different coupling methods. Actual results may vary depending on the specific experimental conditions.
Table 1: Illustrative Loading Efficiency of this compound on 2-Chlorotrityl Chloride Resin
| Coupling Method | Base (Equivalents) | Reaction Time (hours) | Typical Loading Efficiency (%) | Key Remarks |
| DIPEA | DIPEA (4.0) | 1 - 2 | 70 - 90 | Mild conditions, low risk of racemization. |
| 2,4,6-Collidine | 2,4,6-Collidine (4.0) | 1 - 2 | 75 - 95 | Often provides slightly higher loading than DIPEA. |
Table 2: Illustrative Loading Efficiency of this compound on Wang Resin
| Coupling Reagent (Equivalents) | Additive (Equivalents) | Base (Equivalents) | Reaction Time (hours) | Typical Loading Efficiency (%) | Key Remarks |
| DIC (4.0) | HOBt (4.0) | DMAP (0.1) | 12 | 60 - 80 | Cost-effective but can be slower. DMAP is a catalyst. |
| HBTU (3.9) | HOBt (4.0) | DIPEA (8.0) | 2 - 4 | 75 - 90 | Faster and generally more efficient than DIC/HOBt. |
| HATU (3.9) | HOAt (4.0) | DIPEA (8.0) | 1 - 2 | 85 - 98 | Highly efficient, recommended for difficult couplings. |
| COMU (3.9) | - | DIPEA (8.0) | 1 - 2 | 85 - 98 | High reactivity and improved safety profile. |
Experimental Protocols
The following are detailed protocols for the coupling of this compound to 2-CTC and Wang resins.
Protocol 1: Loading of this compound onto 2-Chlorotrityl Chloride (2-CTC) Resin
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh)
-
This compound
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
-
Shaker or agitator
Procedure:
-
Resin Swelling:
-
Place the desired amount of 2-CTC resin (e.g., 1 g, with a substitution of 1.0-1.6 mmol/g) in a solid-phase synthesis vessel.
-
Add DCM (10-15 mL per gram of resin) and allow the resin to swell for at least 30 minutes with gentle agitation.
-
Drain the DCM.
-
-
Loading of this compound:
-
In a separate flask, dissolve this compound (2.0 equivalents relative to the resin loading capacity) in DCM (10 mL per gram of resin). A minimal amount of DMF can be added if solubility is an issue.
-
Add DIPEA (4.0 equivalents relative to the resin loading capacity) to the amino acid solution.
-
Add the this compound/DIPEA solution to the swollen resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Capping of Unreacted Sites:
-
Drain the reaction solution.
-
To cap any unreacted chlorotrityl groups, add a solution of DCM:MeOH:DIPEA (17:2:1 v/v/v) and agitate for 30 minutes.
-
Drain the capping solution.
-
-
Washing:
-
Wash the resin thoroughly with DCM (3 times), DMF (3 times), and finally MeOH (2 times).
-
Dry the resin under vacuum to a constant weight.
-
-
Determination of Loading (Optional but Recommended):
-
The loading efficiency can be determined spectrophotometrically by measuring the absorbance of the dibenzofulvene-piperidine adduct upon Fmoc deprotection. A detailed protocol for this can be found in the literature.
-
Protocol 2: Coupling of this compound to Wang Resin using DIC/HOBt
Materials:
-
Wang resin (100-200 mesh)
-
This compound
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
4-(Dimethylamino)pyridine (DMAP)
-
Acetic Anhydride
-
N,N-Diisopropylethylamine (DIPEA)
-
Solid-phase synthesis vessel
-
Shaker or agitator
Procedure:
-
Resin Swelling:
-
Place the desired amount of Wang resin in a solid-phase synthesis vessel.
-
Add a mixture of DCM/DMF (9:1 v/v) (10 mL per gram of resin) and allow the resin to swell for 1-2 hours with gentle agitation.
-
Drain the solvent.
-
-
Coupling Reaction:
-
In a separate flask, dissolve this compound (4.0 equivalents relative to the resin loading capacity) and HOBt (4.0 equivalents) in a minimal amount of DMF.
-
Add the dissolved reagents to the swollen resin.
-
In a separate small vial, dissolve DMAP (0.1 equivalents) in a minimal amount of DMF.
-
Add DIC (4.0 equivalents) to the resin mixture and agitate.
-
Immediately add the DMAP solution to the resin mixture.
-
Agitate the reaction at room temperature for 12 hours.
-
-
Capping of Unreacted Hydroxyl Groups:
-
Drain the reaction solution.
-
Add a solution of acetic anhydride (2.0 equivalents) and DIPEA (2.0 equivalents) in DCM.
-
Agitate for 30 minutes at room temperature.
-
Drain the capping solution.
-
-
Washing:
-
Wash the resin thoroughly with DMF (3 times), DCM/DMF (1:1 v/v) (3 times), and finally DCM (3 times).
-
Dry the resin under vacuum to a constant weight.
-
-
Determination of Loading:
-
Determine the loading efficiency as described in Protocol 1.
-
Mandatory Visualization
Below are diagrams illustrating the experimental workflows and the chemical mechanisms of the coupling reactions.
Caption: Workflow for loading this compound onto 2-CTC resin.
Caption: Workflow for coupling this compound to Wang resin.
Caption: Simplified mechanism of HBTU-mediated coupling.
Caption: Simplified mechanism of DIC/HOBt-mediated coupling to Wang resin.
Conclusion
The efficient coupling of this compound to a solid support is a foundational step in the synthesis of cleavable linkers for ADCs. The choice of resin and coupling methodology should be guided by the specific requirements of the synthesis, including the desired C-terminal functionality and the sensitivity of the peptide to side reactions. For minimized racemization and side reactions, loading onto 2-CTC resin is the preferred method. For applications where Wang resin is employed, highly efficient coupling reagents such as HATU or COMU are recommended to ensure high loading efficiencies and product purity. The protocols provided herein offer robust starting points for the successful incorporation of this critical linker building block.
References
Application Notes and Protocols for the Cleavage of Fmoc-Ala-PAB-OH from Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p-aminobenzyl (PAB) linker is a critical component in the design of various bioconjugates, including antibody-drug conjugates (ADCs), where it often serves as a self-immolative spacer. The controlled cleavage of peptide-linker constructs, such as Fmoc-Ala-PAB-OH, from the solid-phase support is a crucial step in their synthesis. This document provides detailed protocols and application notes for the efficient cleavage of this compound from acid-labile resins, a common strategy in solid-phase peptide synthesis (SPPS).
The cleavage process involves the use of strong acids, typically trifluoroacetic acid (TFA), to break the bond between the linker and the resin. During this process, reactive cationic species are generated from the cleavage of the linker and any side-chain protecting groups. To prevent unwanted side reactions with sensitive amino acid residues, nucleophilic scavengers are added to the cleavage cocktail. The choice of cleavage cocktail and reaction conditions depends on the nature of the resin and the peptide sequence.
Principle of Cleavage
The cleavage of this compound from an acid-labile resin, such as a Wang or MPPA resin, is an acid-catalyzed hydrolysis reaction. The p-alkoxybenzyl ester linkage to the resin is susceptible to strong acids like TFA. Protonation of the ether oxygen atom initiates the cleavage, resulting in the formation of a stable benzyl cation and the release of the peptide with a C-terminal carboxylic acid. Scavengers in the cleavage cocktail trap the reactive cationic species, preventing side reactions and improving the yield and purity of the final product.[1][2]
Recommended Cleavage Cocktails
The selection of the appropriate cleavage cocktail is critical for maximizing the yield and purity of the cleaved this compound. The following table summarizes commonly used cleavage cocktails for peptides synthesized on acid-labile resins.
| Cleavage Cocktail | Composition (v/v/w) | Applications and Notes |
| TFA/TIS/H₂O | 95:2.5:2.5 | A standard and widely used cocktail for routine cleavage of peptides without sensitive residues. Triisopropylsilane (TIS) is an effective scavenger for carbocations.[2] |
| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | A robust and popular cocktail for peptides containing sensitive residues such as Cys, Met, Trp, and Tyr. The combination of scavengers minimizes a variety of side reactions.[1] |
| Reagent B | TFA/Phenol/H₂O/TIS (88:5:5:2) | A good general-purpose, low-odor alternative to Reagent K. Effective for scavenging trityl groups. |
| TFA/DCM | 1:1 | A milder cleavage condition, often used for highly acid-sensitive linkers or when only partial deprotection is desired. |
EDT: 1,2-ethanedithiol; TIS: triisopropylsilane; TFA: trifluoroacetic acid; DCM: dichloromethane.
Experimental Protocols
The following protocols provide detailed methodologies for the cleavage of this compound from an acid-labile resin. It is recommended to perform a small-scale trial cleavage to optimize conditions for a specific peptide-resin.
Protocol 1: Standard Cleavage using TFA/TIS/H₂O
Materials:
-
This compound-loaded resin (e.g., Wang resin)
-
Trifluoroacetic acid (TFA), high purity
-
Triisopropylsilane (TIS)
-
Deionized water
-
Dichloromethane (DCM), HPLC grade
-
Cold diethyl ether
-
Centrifuge tubes (50 mL)
-
Sintered glass funnel
-
Nitrogen gas line
-
Rotary evaporator
Procedure:
-
Resin Preparation:
-
Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Wash the resin thoroughly with DCM (3 x 5 mL) to remove any residual N,N-dimethylformamide (DMF).
-
Dry the resin under high vacuum for at least 1 hour to remove all traces of solvent and moisture.
-
-
Cleavage Cocktail Preparation:
-
In a fume hood, prepare the cleavage cocktail by mixing TFA, TIS, and deionized water in a 95:2.5:2.5 (v/v/v) ratio.
-
Prepare approximately 2 mL of the cocktail for every 100 mg of resin.
-
-
Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail to the dried resin.
-
Ensure the resin is fully submerged and gently swirl the vessel to create a slurry.
-
Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
-
Product Isolation:
-
Filter the cleavage mixture through a sintered glass funnel to separate the resin.
-
Wash the resin 2-3 times with a small volume of fresh TFA.
-
Combine the filtrates.
-
-
Precipitation and Washing:
-
Precipitate the cleaved product by adding the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether. A white precipitate should form.
-
Allow the mixture to stand at -20°C for at least 30 minutes to maximize precipitation.
-
Pellet the product by centrifugation (e.g., 3000 x g for 5 minutes).
-
Decant the ether and wash the pellet 2-3 times with cold diethyl ether to remove scavengers and dissolved protecting groups.
-
-
Drying and Storage:
-
Dry the final product under a stream of nitrogen or in a vacuum desiccator.
-
Store the dried this compound at -20°C.
-
Protocol 2: Cleavage of Protected this compound from 2-Chlorotrityl Resin
For applications requiring the protected linker, 2-chlorotrityl chloride resin is a suitable solid support.
Materials:
-
This compound-loaded 2-chlorotrityl resin
-
Acetic acid
-
Trifluoroethanol (TFE)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Resin Preparation:
-
Swell the resin in DCM.
-
-
Cleavage Cocktail Preparation:
-
Prepare a cleavage cocktail of acetic acid/TFE/DCM in a 1:1:8 (v/v/v) ratio.
-
-
Cleavage Reaction:
-
Suspend the resin in half of the prepared cleavage cocktail.
-
Allow the mixture to stand at room temperature for 30 minutes.
-
-
Product Isolation and Precipitation:
-
Filter the resin and wash with the remaining cleavage cocktail.
-
Combine the filtrates and concentrate under reduced pressure.
-
Add cold diethyl ether to precipitate the protected this compound.
-
Data Presentation
The following table presents representative data for the cleavage of a peptide from an acid-labile resin using different cleavage cocktails. The actual yield and purity will depend on the specific peptide sequence, resin, and experimental conditions.
| Cleavage Cocktail | Reaction Time (hours) | Crude Yield (%) | Purity by HPLC (%) |
| TFA/TIS/H₂O (95:2.5:2.5) | 2 | ~85-95 | >90 |
| Reagent K | 2-3 | ~80-90 | >95 |
| TFA/DCM (1:1) | 1 | ~70-85 | Variable |
Note: Data is representative and based on typical outcomes for cleavage from acid-labile resins.
Visualizations
Experimental Workflow for Cleavage of this compound
Caption: Workflow for the cleavage of this compound from resin.
Logical Relationship of Cleavage Components
Caption: Interaction of components in the cleavage reaction.
Troubleshooting
-
Low Cleavage Yield:
-
Ensure the resin is thoroughly dried before adding the cleavage cocktail. Residual DMF can neutralize the TFA.
-
Use a freshly prepared cleavage cocktail with high-purity reagents.
-
Increase the reaction time or use a stronger cleavage cocktail like Reagent K.
-
Ensure complete removal of the N-terminal Fmoc group prior to cleavage.
-
-
Low Purity of Cleaved Product:
-
Use an appropriate scavenger cocktail for the amino acids present in your peptide.
-
Minimize the cleavage time to reduce acid-catalyzed side reactions.
-
Ensure thorough washing of the precipitated product with cold diethyl ether to remove scavengers.
-
Conclusion
The successful cleavage of this compound from solid-phase supports is a critical step in the synthesis of this important linker-amino acid conjugate. By selecting the appropriate cleavage cocktail and following a meticulous experimental protocol, researchers can achieve high yields and purity of the desired product. The information provided in these application notes serves as a comprehensive guide for professionals in peptide chemistry and drug development.
References
Application Notes and Protocols for Fmoc-Ala-PAB-OH in the Creation of Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a pivotal class of targeted therapeutics, merging the specificity of monoclonal antibodies (mAbs) with the potent cytotoxicity of small-molecule payloads. The linker, a critical component connecting the antibody and the payload, dictates the ADC's stability, efficacy, and overall safety profile. The Fmoc-Ala-PAB-OH linker system is a cornerstone in the development of cleavable ADCs. This system features a protease-sensitive Alanine (Ala) residue, a self-immolative para-aminobenzyl (PAB) spacer, and a fluorenylmethyloxycarbonyl (Fmoc) protecting group for streamlined synthesis.
Upon internalization by target cancer cells, the ADC is trafficked to the lysosome, where proteases, such as Cathepsin B, cleave the peptide linker. This initiates the self-immolation of the PAB spacer, leading to the release of the unmodified, active cytotoxic payload. This targeted release mechanism enhances the therapeutic window by maximizing the drug concentration at the tumor site while minimizing systemic exposure and associated off-target toxicities.
These application notes provide a comprehensive guide, including detailed protocols and quantitative data, for the utilization of this compound and its derivatives in the synthesis and characterization of ADCs.
Data Presentation
Table 1: Illustrative Parameters for Drug-Linker Synthesis
| Parameter | Value/Condition | Reference |
| Linker | Fmoc-Ala-PAB-PNP | [1] |
| Payload | Amine-containing cytotoxic drug (e.g., MMAE) | [2] |
| Linker-to-Payload Molar Ratio | 1.1 : 1 | [1] |
| Solvent | Anhydrous Dimethylformamide (DMF) | [1] |
| Base | Diisopropylethylamine (DIPEA) | [1] |
| Reaction Time | 2 - 4 hours | |
| Reaction Temperature | Room Temperature | |
| Purification Method | Preparative Reverse-Phase HPLC | |
| Typical Yield (Drug-Linker) | 60 - 80% | |
| Typical Purity (Drug-Linker) | >95% |
Table 2: Typical Parameters for Antibody-Drug Conjugation
| Parameter | Value/Condition | Reference |
| Antibody | Thiol-engineered or partially reduced mAb | |
| Drug-Linker to Antibody Molar Ratio | 4 - 8 : 1 | |
| Reducing Agent | TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol) | |
| Conjugation Buffer | PBS, pH 7.4 with EDTA | |
| Reaction Time | 1 - 2 hours | |
| Reaction Temperature | Room Temperature | |
| Purification Method | Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) | |
| Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.0 | |
| Purity of ADC | >98% |
Table 3: Example In Vitro Cytotoxicity Data for an ADC with a Cleavable Alanine-Containing Linker
| Cell Line | Target Antigen Expression | ADC IC50 (ng/mL) | Unconjugated Antibody IC50 (ng/mL) | Free Drug IC50 (ng/mL) | Reference |
| SK-BR-3 | High HER2 | 10.5 | > 3000 | 1.2 | |
| NCI-N87 | High HER2 | 12.1 | > 3000 | 1.2 | |
| MCF-7 | Low HER2 | > 3000 | > 3000 | 1.5 | |
| MDA-MB-468 | HER2 Negative | > 3000 | > 3000 | 1.3 |
Experimental Protocols
Protocol 1: Synthesis of the Drug-Linker Construct (Payload Attachment)
This protocol describes the attachment of an amine-containing cytotoxic payload to the Fmoc-Ala-PAB linker, often using a p-nitrophenyl (PNP) activated form for efficient reaction.
Materials:
-
Fmoc-Ala-PAB-PNP
-
Amine-containing cytotoxic payload (e.g., Monomethyl Auristatin E - MMAE)
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Preparative Reverse-Phase HPLC system
-
Lyophilizer
Procedure:
-
Dissolution: Dissolve the Fmoc-Ala-PAB-PNP linker (1.1 equivalents) and the amine-containing payload (1 equivalent) in anhydrous DMF.
-
Reaction: Add DIPEA (3 equivalents) to the solution and stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by LC-MS until the starting materials are consumed (typically 2-4 hours).
-
Purification: Purify the resulting drug-linker conjugate by preparative reverse-phase HPLC.
-
Lyophilization: Lyophilize the pure fractions to obtain the Fmoc-Ala-PAB-Payload conjugate as a solid.
Protocol 2: Preparation of the Monoclonal Antibody (Partial Reduction)
This protocol details the partial reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Desalting column (e.g., Sephadex G-25)
-
Conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.4)
Procedure:
-
Antibody Preparation: Prepare the mAb solution at a concentration of 1-10 mg/mL in a suitable buffer.
-
Reduction: Add a calculated molar excess of TCEP or DTT to the antibody solution. The amount of reducing agent will determine the number of disulfide bonds reduced and, consequently, the final DAR. For example, a 2.75 molar equivalent of TCEP can be used to achieve an average of 4 cysteines per antibody.
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Purification: Immediately purify the reduced antibody using a desalting column equilibrated with conjugation buffer to remove the excess reducing agent.
Protocol 3: Conjugation of Drug-Linker to the Antibody
This protocol describes the conjugation of the maleimide-activated drug-linker to the reduced monoclonal antibody. Note: This protocol assumes the Fmoc group has been removed and a maleimide group has been introduced to the linker-payload construct.
Materials:
-
Reduced monoclonal antibody
-
Maleimide-activated Ala-PAB-Payload
-
Water-miscible organic solvent (e.g., DMSO)
-
Conjugation buffer
-
Quenching reagent (e.g., N-acetylcysteine)
Procedure:
-
Prepare Linker-Payload Solution: Dissolve the maleimide-activated Ala-PAB-Payload in a small amount of DMSO to a high concentration (e.g., 10-20 mM).
-
Conjugation Reaction: Immediately after purifying the reduced antibody, add the linker-payload solution to the antibody solution. A 5-10 fold molar excess of the linker-payload over the antibody is a typical starting point. The final concentration of the organic solvent should be kept low (ideally <10% v/v) to avoid antibody denaturation.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
Quenching: Add a quenching reagent, such as N-acetylcysteine, in excess to cap any unreacted maleimide groups.
Protocol 4: Purification of the Antibody-Drug Conjugate
This protocol outlines the purification of the final ADC to remove unconjugated antibody, excess drug-linker, and aggregates.
Materials:
-
Crude ADC reaction mixture
-
Size Exclusion Chromatography (SEC) system
-
Hydrophobic Interaction Chromatography (HIC) system (optional, for separating different DAR species)
-
Purification buffers
Procedure (using SEC):
-
Column Equilibration: Equilibrate the SEC column with a suitable buffer (e.g., PBS, pH 7.4).
-
Sample Loading: Load the crude ADC reaction mixture onto the equilibrated column.
-
Elution: Elute the sample with the equilibration buffer. The ADC will elute as a high molecular weight peak, separated from smaller molecules like the excess drug-linker and quenching reagent.
-
Fraction Collection: Collect the fractions corresponding to the monomeric ADC peak.
-
Analysis: Analyze the purified ADC for DAR, purity, and aggregation.
Protocol 5: Characterization of the ADC
A. Determination of Drug-to-Antibody Ratio (DAR) by LC-MS
Procedure:
-
Sample Preparation: The ADC sample may be analyzed intact or after reduction to separate the light and heavy chains. For reduction, treat the ADC with a reducing agent like DTT.
-
LC Separation: Separate the ADC species using either reversed-phase (RP) or hydrophobic interaction chromatography (HIC).
-
MS Analysis: Analyze the eluting peaks using a high-resolution mass spectrometer (e.g., Q-TOF).
-
Data Analysis: Deconvolute the mass spectra to determine the masses of the different drug-loaded antibody species. The DAR can be calculated from the relative abundance of each species.
B. In Vitro Cytotoxicity Assay
Procedure:
-
Cell Seeding: Seed target antigen-positive and antigen-negative cancer cells in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload. Include untreated cells as a control.
-
Incubation: Incubate the plates for 72-120 hours.
-
Viability Assessment: Measure cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).
-
Data Analysis: Plot the cell viability against the ADC concentration and determine the half-maximal inhibitory concentration (IC50) value.
Visualizations
References
Application Note: Cathepsin B-Mediated Cleavage of Alanine-p-Aminobenzyl Carbamate (Ala-PAB) Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathepsin B is a lysosomal cysteine protease that is frequently overexpressed in a variety of pathological conditions, most notably in cancer.[1][2] This overexpression makes it a prime target for the design of conditionally activated therapeutics, such as antibody-drug conjugates (ADCs). In many ADCs, a cytotoxic payload is attached to a monoclonal antibody via a linker that is designed to be stable in systemic circulation but labile within the tumor microenvironment or inside cancer cells.[][4] The Valine-Alanine (Val-Ala) dipeptide sequence is a well-established substrate for Cathepsin B.[] This application note focuses on the closely related Alanine-p-Aminobenzyl carbamate (Ala-PAB) linker, detailing the experimental protocol for evaluating its cleavage by Cathepsin B. The PAB moiety serves as a self-immolative spacer, which, upon enzymatic cleavage of the alanine residue, spontaneously releases the conjugated payload.
The protocol described herein utilizes a fluorometric endpoint assay, a sensitive and high-throughput method for assessing linker cleavage. Additionally, a high-performance liquid chromatography (HPLC) based method is outlined for kinetic analysis and direct monitoring of substrate and product.
Principle of the Assay
The fluorometric assay relies on a substrate consisting of the Ala-PAB linker flanked by a fluorophore (e.g., 7-amino-4-methylcoumarin, AMC) and a quencher. In the intact substrate, the fluorescence of the fluorophore is suppressed by the quencher. Upon cleavage of the linker by Cathepsin B, the fluorophore is liberated, resulting in a quantifiable increase in fluorescence intensity that is directly proportional to the enzymatic activity.
The HPLC-based assay directly measures the decrease in the concentration of the intact linker-payload conjugate and the corresponding increase in the concentration of the cleavage products over time. This method is particularly useful for determining kinetic parameters and for use with non-fluorescent substrates.
Experimental Protocols
Protocol 1: Fluorometric Endpoint Assay for Screening Ala-PAB Linker Cleavage
This protocol is designed for the rapid screening of Ala-PAB linker susceptibility to Cathepsin B cleavage.
Materials
-
Recombinant Human Cathepsin B
-
Ala-PAB linker conjugated to a fluorophore/quencher pair (e.g., AMC derivative)
-
Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5
-
Activation Buffer: Assay Buffer containing 2-5 mM Dithiothreitol (DTT), prepared fresh.
-
Cathepsin B Inhibitor (e.g., CA-074) for negative control.
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure
-
Reagent Preparation:
-
Prepare Assay Buffer and Activation Buffer.
-
Dilute recombinant Cathepsin B to a working concentration (e.g., 20-100 nM) in Activation Buffer. The optimal concentration should be determined empirically, with a starting point of 10-50 nM being recommended.
-
Prepare a stock solution of the Ala-PAB substrate in a suitable solvent (e.g., DMSO) and dilute to the final desired concentration (e.g., 10-50 µM) in Assay Buffer.
-
-
Enzyme Activation:
-
Pre-incubate the diluted Cathepsin B solution for 15 minutes at 37°C to allow for activation by DTT.
-
-
Assay Setup:
-
Add 50 µL of the appropriate solutions to the wells of the 96-well plate as described in the table below.
-
Sample Wells: 50 µL of activated Cathepsin B + 50 µL of Ala-PAB substrate solution.
-
Negative Control Wells: 50 µL of activated Cathepsin B pre-incubated with inhibitor + 50 µL of Ala-PAB substrate solution.
-
Blank (Substrate Only) Wells: 50 µL of Activation Buffer + 50 µL of Ala-PAB substrate solution.
-
Enzyme Only Wells: 50 µL of activated Cathepsin B + 50 µL of Assay Buffer.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 30, 60, or 120 minutes). The incubation period should be optimized to ensure the reaction remains within the linear range.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 348/440 nm for AMC).
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from the average fluorescence of all other wells.
-
Compare the fluorescence of the sample wells to the negative control wells to determine the extent of specific cleavage.
-
Data Presentation: Fluorometric Assay Plate Layout and Controls
| Well Type | Reagent 1 (50 µL) | Reagent 2 (50 µL) | Purpose |
| Sample | Activated Cathepsin B | Ala-PAB Substrate | Measures total cleavage |
| Negative Control | Inhibited Cathepsin B | Ala-PAB Substrate | Measures non-specific cleavage |
| Blank | Activation Buffer | Ala-PAB Substrate | Measures background fluorescence |
| Enzyme Control | Activated Cathepsin B | Assay Buffer | Measures enzyme autofluorescence |
Protocol 2: HPLC-Based Kinetic Assay for Ala-PAB Linker Cleavage
This protocol is for determining the kinetic parameters (Km and kcat) of Cathepsin B cleavage of the Ala-PAB linker.
Materials
-
Recombinant Human Cathepsin B
-
Ala-PAB linker-drug conjugate
-
Assay Buffer: 50 mM Sodium Acetate, 5 mM DTT, 1 mM EDTA, pH 5.5.
-
Quenching Solution: 10% Trifluoroacetic acid (TFA) in acetonitrile.
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column.
Procedure
-
Enzyme Activation:
-
Pre-incubate the required amount of Cathepsin B in the assay buffer for 15 minutes at 37°C.
-
-
Reaction Setup:
-
Prepare a series of substrate solutions of the Ala-PAB linker-drug conjugate in assay buffer at various concentrations (e.g., 0.1 to 10 times the expected Km).
-
In separate microcentrifuge tubes, initiate the reactions by adding the activated enzyme to each substrate concentration.
-
-
Time-Point Sampling:
-
Incubate the reaction mixtures at 37°C.
-
At defined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot from each reaction and immediately mix it with an equal volume of quenching solution to stop the reaction.
-
-
HPLC Analysis:
-
Analyze the quenched samples by reverse-phase HPLC.
-
Monitor the decrease in the peak area of the intact substrate and the increase in the peak area of the released payload over time.
-
-
Data Analysis:
-
Calculate the concentration of the product formed at each time point from a standard curve.
-
Plot the initial reaction velocity (rate of product formation) against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. The kcat can then be calculated from Vmax and the enzyme concentration.
-
Data Presentation: Summary of Typical Reaction Conditions
| Parameter | Fluorometric Assay | HPLC-Based Assay |
| Enzyme | Recombinant Human Cathepsin B | Recombinant Human Cathepsin B |
| Enzyme Conc. | 10 - 50 nM | Determined empirically |
| Substrate | Fluorogenic Ala-PAB | Ala-PAB linker-drug conjugate |
| Substrate Conc. | 10 - 50 µM (Endpoint) | 0.1 - 10 x Km (Kinetic) |
| Buffer | 50 mM NaOAc, 1 mM EDTA, pH 5.5 | 50 mM NaOAc, 5 mM DTT, 1 mM EDTA, pH 5.5 |
| Activator | 2 mM DTT | Included in buffer |
| Temperature | 37°C | 37°C or 40°C |
| Detection | Fluorescence (Ex/Em for AMC) | UV-Vis (HPLC) |
| Analysis | Endpoint fluorescence | Initial reaction rates |
Visualizations
Cathepsin B Cleavage Mechanism of Ala-PAB Linker
References
Troubleshooting & Optimization
Troubleshooting low yield in Fmoc-Ala-PAB-OH synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the solution-phase synthesis of Fmoc-Ala-PAB-OH.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis of this compound involves the coupling of N-α-Fmoc-protected L-alanine (Fmoc-Ala-OH) with p-aminobenzyl alcohol (PAB-OH). This is an amide bond formation reaction, typically facilitated by a coupling agent in an organic solvent.
Q2: My reaction yield is consistently low. What are the most common general causes?
Low yields in this synthesis can often be attributed to several key factors:
-
Inefficient Coupling: The activation of the carboxylic acid on Fmoc-Ala-OH may be incomplete, or the coupling reaction with the amine of PAB-OH may be slow or inefficient.
-
Side Reactions: Various side reactions can consume starting materials or lead to undesired byproducts that complicate purification and reduce the yield of the target product.
-
Purification Losses: The desired product may be lost during the work-up and purification steps, especially if the product has some solubility in the aqueous phase during extraction or if the purification method is not optimized.
-
Poor Quality of Reagents: The purity of starting materials (Fmoc-Ala-OH, PAB-OH) and the quality of the coupling agents and solvents are critical for a successful reaction.
Q3: What are some common side reactions to be aware of?
During the coupling reaction, several side reactions can occur:
-
Racemization: The chiral center of alanine can be susceptible to racemization, especially with certain coupling reagents and basic conditions.
-
Formation of N-acylurea: When using carbodiimide coupling reagents like EDC or DCC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is a common byproduct that is difficult to remove.
-
Double Addition: If the coupling conditions are too harsh, the hydroxyl group of PAB-OH could potentially be acylated, although this is less common.
Q4: How can I monitor the progress of the reaction?
The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC: Spot the reaction mixture alongside the starting materials (Fmoc-Ala-OH and PAB-OH). The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the reaction is proceeding.
-
LC-MS: This is a more definitive method to confirm the formation of the desired product by checking for its molecular weight and monitoring the consumption of reactants.
Experimental Protocol: Solution-Phase Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents.
Materials:
-
Fmoc-Ala-OH
-
p-Aminobenzyl alcohol (PAB-OH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Dissolution: Dissolve Fmoc-Ala-OH (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
Activation: Add EDC (1.2 eq) to the solution and stir at 0 °C for 30 minutes.
-
Coupling: Add a solution of p-aminobenzyl alcohol (1.1 eq) and DIPEA (1.5 eq) in anhydrous DCM to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
-
Characterization: Confirm the identity and purity of the final product by NMR and Mass Spectrometry.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation (based on TLC/LC-MS) | 1. Inactive coupling reagents. | - Use fresh, high-purity EDC and HOBt. - Consider using alternative coupling reagents like HATU or HBTU which are often more efficient. |
| 2. Insufficient activation of Fmoc-Ala-OH. | - Ensure the activation step is performed at 0 °C to stabilize the active ester. - Increase the activation time slightly (e.g., to 45-60 minutes). | |
| 3. Poor quality of solvents or reagents. | - Use anhydrous solvents to prevent hydrolysis of the activated species. - Check the purity of starting materials. | |
| Presence of a Major Side Product (e.g., N-acylurea) | 1. Rearrangement of the O-acylisourea intermediate (with carbodiimides). | - Ensure HOBt is added before EDC to form the more stable HOBt-ester. - Maintain a low reaction temperature during activation and coupling. |
| 2. Racemization of alanine. | - The use of HOBt helps to suppress racemization. - Avoid excessive amounts of base (DIPEA). | |
| Difficulty in Purifying the Product | 1. Co-elution of product with starting materials or byproducts. | - Optimize the solvent system for flash chromatography. A shallow gradient can improve separation. - Consider reverse-phase HPLC for purification if silica gel chromatography is ineffective. |
| 2. Product is partially soluble in the aqueous layers during work-up. | - Minimize the volume of aqueous washes. - Perform a back-extraction of the combined aqueous layers with ethyl acetate to recover any dissolved product. | |
| Incomplete Consumption of Starting Materials | 1. Insufficient equivalents of coupling reagents or PAB-OH. | - Use a slight excess of PAB-OH (e.g., 1.1-1.2 eq) and coupling reagents. |
| 2. Short reaction time. | - Extend the reaction time and continue to monitor by TLC/LC-MS until the starting material is consumed. |
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| Molar Ratio (Fmoc-Ala-OH : PAB-OH) | 1 : 1.05 - 1.2 | A slight excess of the amine component can help drive the reaction to completion. |
| Coupling Reagent (EDC/HBTU/HATU) | 1.1 - 1.5 equivalents | Excess coupling agent ensures efficient activation of the carboxylic acid. |
| Additive (HOBt/HOAt) | 1.1 - 1.5 equivalents | Used to suppress side reactions and improve coupling efficiency. |
| Base (DIPEA) | 1.5 - 2.0 equivalents | To neutralize the hydrochloride salt of EDC and to facilitate the coupling. |
| Reaction Time | 12 - 24 hours | Reaction completion should be monitored by TLC or LC-MS. |
| Typical Yield | 60 - 85% | Yields are highly dependent on reaction scale, purity of reagents, and purification efficiency. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in this compound synthesis.
Technical Support Center: Optimizing Fmoc-Ala-PAB-OH Coupling Reactions
Welcome to the technical support center for optimizing Fmoc-Ala-PAB-OH coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a peptide linker containing an Fmoc-protected amine and an alanine residue.[1] The p-aminobenzyl (PAB) group serves as a self-immolative spacer, which is often utilized in the design of cleavable linkers for antibody-drug conjugates (ADCs). The Fmoc (fluorenylmethyloxycarbonyl) group is a base-labile protecting group for the amine, allowing for stepwise peptide synthesis.[2] Upon removal of the Fmoc group, the exposed amine can be further conjugated to other molecules.[1]
Q2: What is the general reaction mechanism for coupling this compound?
A2: The coupling of this compound involves the activation of its carboxylic acid group, which then reacts with a primary or secondary amine on another molecule (e.g., a resin, another amino acid, or a payload) to form a stable amide bond. This reaction is typically facilitated by coupling reagents.
Q3: Which coupling reagents are recommended for this compound coupling?
A3: A variety of coupling reagents can be used for this purpose. The choice depends on factors like desired reaction speed, prevention of side reactions, and the specific substrates involved. Commonly used reagents include:
-
Carbodiimides: such as DIC (N,N'-Diisopropylcarbodiimide), often used with additives like HOBt (Hydroxybenzotriazole) or OxymaPure to improve efficiency and minimize racemization.[3][4]
-
Phosphonium Salts: like PyBOP® (Benzotriazol-1-yloxy-tripyrrolidino-phosphonium hexafluorophosphate) and BOP.
-
Aminium/Uronium Salts: such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), which are known for their high efficiency.
Q4: How can I monitor the progress of the coupling reaction?
A4: The Kaiser test (ninhydrin test) is a common and effective method to monitor the presence of free primary amines on the solid support. A positive Kaiser test (blue color) indicates incomplete coupling, while a negative result (yellow/colorless) suggests the reaction is complete. For solution-phase reactions, progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
| Problem | Possible Causes | Solutions & Recommendations |
| Low Coupling Yield / Incomplete Reaction (Positive Kaiser Test) | 1. Insufficient coupling time: The reaction has not proceeded to completion. 2. Poor resin swelling: Limited access to reactive sites on the solid support. 3. Inefficient activation of this compound: The coupling reagent may be degraded or suboptimal. 4. Steric hindrance: The coupling site on the resin or molecule is sterically hindered. 5. Impure reactants: Impurities in the this compound or the amine-containing molecule are interfering with the reaction. | 1. Increase reaction time: Extend the agitation time and re-test. 2. Optimize swelling conditions: Ensure the resin is fully swollen before coupling. A mixture of DCM/DMF can be effective. 3. Use fresh, high-quality reagents: Ensure coupling reagents are anhydrous and properly stored. Consider using a more efficient activator like HATU. 4. Increase reagent excess: Use a higher molar excess of this compound and coupling reagents. 5. Purify starting materials: Confirm the purity of reactants using analytical techniques like HPLC or NMR. |
| Side Reactions Observed (e.g., unexpected peaks in HPLC) | 1. Racemization: Epimerization of the alanine chiral center, especially with aggressive coupling conditions. 2. Dimerization/Polymerization: Premature deprotection of the Fmoc group can lead to self-coupling. 3. Side reactions with protecting groups: Instability of other protecting groups on the substrate molecule. | 1. Use racemization-suppressing additives: Additives like HOBt or OxymaPure are crucial when using carbodiimides. DEPBT is a reagent known for low racemization. 2. Careful control of base: Use a non-nucleophilic base like DIPEA and add it judiciously. Avoid excessive amounts of base. 3. Ensure orthogonal protection strategy: Verify that all protecting groups are stable under the chosen coupling conditions. |
| Poor Solubility of this compound | The linker may have limited solubility in certain solvents. | Use aprotic polar solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). For some Fmoc-amino acids, a few drops of DMF may be needed to aid dissolution in DCM. Ensure solvents are anhydrous. |
Experimental Protocols
Protocol 1: Coupling of this compound to an Aminomethyl Resin
This protocol describes a general procedure for the initial loading of this compound onto an aminomethyl-functionalized solid support.
1. Resin Preparation:
-
Place the desired amount of aminomethyl resin in a solid-phase synthesis vessel.
-
Swell the resin in a 1:1 (v/v) mixture of Dichloromethane (DCM) and Dimethylformamide (DMF) for 1-2 hours with gentle agitation.
-
Drain the solvent and wash the resin thoroughly with DMF (3 times).
2. Activation of this compound:
-
In a separate flask, dissolve this compound (1.5-2.5 equivalents relative to resin loading) and HOBt (1.5-2.5 equivalents) in a minimal amount of DMF.
-
Stir until all solids are dissolved.
-
Add DIC (1.5-2.5 equivalents) to the solution and allow it to pre-activate for 10-15 minutes at room temperature.
3. Coupling Reaction:
-
Add the pre-activated this compound solution to the swollen resin.
-
Ensure the resin is completely submerged, adding more DMF if necessary.
-
Agitate the mixture gently for 2-4 hours at room temperature.
4. Monitoring and Washing:
-
Perform a Kaiser test to check for the presence of free amines. If the test is positive, continue agitation for another hour and re-test.
-
Once the coupling is complete (negative Kaiser test), drain the reaction mixture.
-
Wash the resin with DMF (5 times) and DCM (5 times).
-
Dry the resin under vacuum to a constant weight.
Illustrative Solid-Phase Synthesis Parameters
The following table provides typical parameters for solid-phase peptide synthesis involving similar linkers, which can serve as a starting point for optimization.
| Parameter | Value/Condition |
| Resin | 2-Chlorotrityl chloride (2-CTC) or Aminomethyl Resin |
| Resin Loading | 0.4 - 0.8 mmol/g |
| Fmoc-Amino Acid/Linker Excess | 1.5 - 5 equivalents |
| Coupling Reagent | HBTU/HOBt, HATU, or DIC/HOBt |
| Base | DIPEA (N,N-Diisopropylethylamine) |
| Fmoc Deprotection | 20% Piperidine in DMF |
| Table based on data from similar peptide linker syntheses. |
Visual Diagrams
Caption: Experimental workflow for coupling this compound to a solid support.
Caption: Logical diagram for troubleshooting low yield in this compound coupling reactions.
References
Preventing side reactions with Fmoc-Ala-PAB-OH
Welcome to the technical support center for Fmoc-Ala-PAB-OH. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and troubleshoot side reactions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs).[1][2][3] The valine-alanine (Val-Ala) dipeptide sequence is designed to be selectively cleaved by proteases like Cathepsin B, which are often overexpressed in the tumor microenvironment.[4][5] The p-aminobenzyl (PAB) group acts as a self-immolative spacer, ensuring the efficient release of an unmodified cytotoxic drug following enzymatic cleavage of the peptide linker. The fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for its use in standard solid-phase peptide synthesis (SPPS).
Q2: What are the most common side reactions observed when using this compound in peptide synthesis?
A2: The most common side reactions include:
-
Diketopiperazine (DKP) formation: This is a primary concern, especially at the dipeptide stage, leading to cleavage from the resin and yield loss.
-
Racemization: The activation of the amino acid can lead to the loss of its stereochemical integrity, resulting in diastereomeric impurities.
-
Incomplete coupling or deprotection: These issues can lead to the formation of deletion peptide sequences.
-
Aspartimide formation: Although not specific to the Ala residue, this is a common side reaction in Fmoc-based SPPS when Aspartic acid is present in the sequence, leading to byproducts.
Q3: How can I detect and quantify side reactions like DKP formation and racemization?
A3: High-Performance Liquid Chromatography (HPLC) is the primary method for detecting and quantifying side products. Diastereomers resulting from racemization may appear as shoulders or closely eluting peaks to the main product peak. Mass spectrometry (MS) is used to identify the mass of the desired product and any unexpected byproducts, which can confirm the presence of DKP or other side products.
Troubleshooting Guides
Issue 1: Low yield of the desired peptide due to Diketopiperazine (DKP) formation.
Symptoms:
-
Significantly lower than expected yield of the final peptide, particularly for shorter peptide sequences.
-
Detection of a cyclic dipeptide byproduct in the cleavage solution via HPLC and MS analysis.
Root Causes & Solutions:
| Root Cause | Mitigation Strategy |
| Sequence-dependent cyclization | The N-terminal dipeptide, especially with Proline or Glycine at the C-terminus, is prone to cyclization and cleavage from the resin. For Fmoc-Ala, this is also a known issue. To mitigate this, use a sterically bulky resin like 2-chlorotrityl chloride (2-CTC) resin, which hinders the cyclization reaction. Another strategy is to couple the first two amino acids as a pre-formed dipeptide, bypassing the vulnerable dipeptide stage on the resin. |
| Deprotection Conditions | The basic conditions of Fmoc deprotection using piperidine can catalyze DKP formation. An optimized deprotection cocktail can significantly reduce this side reaction. |
Quantitative Data on DKP Formation with Different Deprotection Cocktails:
| Deprotection Cocktail | DKP Formation (%) | Reference |
| 20% Piperidine in DMF | 13.8% | |
| 5% Piperidine in DMF | 12.2% | |
| 5% Piperazine in DMF or NMP | < 4% | |
| 2% DBU, 5% Piperazine in NMP | 3.6% |
Issue 2: Presence of diastereomeric impurities due to racemization.
Symptoms:
-
Appearance of a shoulder or a closely eluting peak next to the main product peak in the HPLC chromatogram.
-
Ambiguous stereochemistry in the final product.
Root Causes & Solutions:
| Root Cause | Mitigation Strategy |
| Over-activation of the carboxylic acid | Highly reactive coupling reagents can lead to the formation of oxazolone intermediates, which are prone to racemization. For amino acids prone to racemization like Cysteine and Histidine, it is recommended to use less reactive activators. The addition of racemization suppressants like 1-hydroxybenzotriazole (HOBt) or OxymaPure is highly recommended. |
| Base used during coupling | The choice and amount of base used during the coupling step can influence the extent of racemization. Use of a weaker base like N-methylmorpholine (NMM) or collidine instead of N,N-diisopropylethylamine (DIPEA) can be beneficial. |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
-
Resin Swelling: Swell the peptide-resin in dimethylformamide (DMF) for 30 minutes.
-
Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5 minutes. Drain the solution.
-
Second Deprotection: Repeat the treatment with 20% piperidine in DMF for 15-20 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Protocol 2: Optimized Fmoc Deprotection to Minimize DKP Formation
-
Resin Swelling: Swell the peptide-resin in N-Methyl-2-pyrrolidone (NMP) for 30 minutes.
-
Optimized Deprotection Solution: Prepare a solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in NMP.
-
Deprotection: Treat the resin with the optimized deprotection solution for 5 minutes. Drain the solution.
-
Second Deprotection: Repeat the treatment with the optimized deprotection solution for 10 minutes.
-
Washing: Wash the resin thoroughly with NMP (5-7 times).
Protocol 3: Amino Acid Coupling with Racemization Suppression
-
Amino Acid Preparation: In a separate vessel, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), a coupling reagent such as HBTU/HATU (2.9-3 equivalents), and a racemization suppressant like HOBt (3 equivalents) in DMF.
-
Activation: Add a base such as DIPEA (6 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the coupling reaction using a qualitative test such as the Kaiser test.
-
Washing: Once the coupling is complete, wash the resin with DMF (3-5 times) and dichloromethane (DCM) (3-5 times).
Visualizations
Caption: Mechanism of diketopiperazine (DKP) formation.
Caption: Troubleshooting workflow for side reactions.
References
Fmoc-Ala-PAB-OH solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning solubility issues encountered with Fmoc-Ala-PAB-OH during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a peptide linker containing an Fmoc-protected amine and an alanine residue. It is commonly used in the synthesis of antibody-drug conjugates (ADCs), where it acts as a cleavable linker between the antibody and the cytotoxic payload. The Fmoc group can be deprotected under basic conditions to reveal a free amine for further conjugation.[1]
Q2: What are the primary solvents recommended for dissolving this compound?
A2: The most commonly recommended solvents for Fmoc-protected amino acids and similar linkers are polar aprotic solvents such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO).[2][3] NMP is often considered a better solvent than DMF for more hydrophobic compounds.[3]
Q3: Why am I experiencing difficulty dissolving this compound?
A3: Solubility issues with this compound can arise from several factors. The presence of the hydrophobic Fmoc protecting group can lead to poor solvation in some solvents. Additionally, the quality of the solvent is crucial; for instance, hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.[4] Intermolecular interactions can also lead to the formation of aggregates that are difficult to dissolve.
Q4: Is it safe to heat the solvent to aid dissolution?
A4: Gentle warming of the solvent to 30-40°C can be an effective method to increase the solubility of Fmoc-protected compounds. However, it is crucial to avoid prolonged heating at higher temperatures, as this may lead to the degradation of the Fmoc-amino acid.
Q5: What is the purpose of sonication in dissolving this compound?
A5: Sonication utilizes ultrasonic waves to agitate the solvent and solute, which helps to break up solid aggregates and accelerate the dissolution process. It is a commonly recommended technique for compounds like this compound and its analogues that are slow to dissolve.
Q6: When should I consider using a co-solvent?
A6: If this compound remains insoluble in a primary solvent even with sonication and gentle warming, the use of a co-solvent may be necessary. A small amount of a different solvent, such as Dichloromethane (DCM) or DMSO, can disrupt intermolecular forces and improve overall solubility.
Troubleshooting Guide
Issue: this compound is not dissolving in the primary solvent (e.g., DMF, NMP, DMSO).
Below is a systematic approach to address this common issue.
Caption: A stepwise workflow for troubleshooting this compound solubility issues.
Quantitative Solubility Data
| Compound | Solvent | Solubility | Notes |
| Fmoc-Val-Ala-PAB-OH | DMSO | 100 mg/mL (193.94 mM) | Requires fresh, anhydrous DMSO. |
| Fmoc-Val-Ala-PAB-OH | DMSO | 31.25 mg/mL (60.61 mM) | Requires sonication. Hygroscopic DMSO significantly impacts solubility. |
| Fmoc-Ala-Ala-PAB | DMSO | 125 mg/mL (256.38 mM) | Requires sonication. Hygroscopic DMSO significantly impacts solubility. |
Experimental Protocols
Protocol 1: Standard Dissolution of this compound
This protocol describes the standard procedure for dissolving this compound in a primary solvent.
-
Preparation: Ensure all glassware is clean and dry. Use a high-purity, anhydrous grade of the chosen solvent (DMF, NMP, or DMSO). For DMSO, it is recommended to use a fresh, unopened bottle or a properly stored anhydrous grade.
-
Weighing: Accurately weigh the desired amount of this compound into a clean, dry vial.
-
Solvent Addition: Add the calculated volume of the primary solvent to achieve the target concentration.
-
Initial Dissolution: Vortex the mixture vigorously for 1-2 minutes at room temperature.
-
Observation: Visually inspect the solution for any undissolved particles. If the solid is not fully dissolved, proceed to Protocol 2.
Protocol 2: Enhanced Dissolution using Sonication and Gentle Warming
This protocol should be followed if the standard dissolution method is unsuccessful.
Caption: Experimental workflow for enhanced dissolution of this compound.
Protocol 3: Co-Solvent Dissolution
This protocol is recommended when enhanced dissolution methods (Protocol 2) are not sufficient.
-
Initial Steps: Follow Protocol 1 and 2. If the compound remains undissolved, proceed with the addition of a co-solvent.
-
Co-Solvent Selection:
-
If the primary solvent is DMF or NMP, consider adding DCM or DMSO as a co-solvent.
-
Start with a small percentage, typically 5-10% (v/v) of the total volume.
-
-
Addition: Add the co-solvent dropwise to the mixture while vortexing.
-
Observation: Observe for dissolution. If necessary, sonicate for an additional 5-10 minutes after the co-solvent addition.
-
Finalization: Once dissolved, allow the solution to return to room temperature before use. Ensure that the final co-solvent concentration is compatible with your downstream experimental conditions.
References
Technical Support Center: Diketopiperazine Formation with N-terminal Alanine Linkers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering diketopiperazine (DKP) formation in peptides with N-terminal alanine linkers.
Troubleshooting Guide
This guide addresses common issues observed during peptide synthesis and handling that may be related to DKP formation.
| Issue | Possible Cause | Recommended Action |
| Low final peptide yield, but no major impurities detected by HPLC. | "Traceless" DKP formation, where the N-terminal dipeptide (e.g., Ala-Pro) is cleaved from the resin during synthesis. | 1. Analyze the cleavage cocktail: Before purification, analyze a small sample of the crude cleavage product by LC-MS to look for the presence of the DKP byproduct. 2. Modify the Fmoc-deprotection step: Use a milder deprotection cocktail (e.g., 2% DBU/5% piperazine in NMP instead of 20% piperidine in DMF) to reduce the basicity that catalyzes DKP formation.[1][2] 3. Incorporate a dipeptide: Synthesize the Ala-Pro dipeptide separately and couple it as a single unit to the growing peptide chain. This bypasses the susceptible linear dipeptide stage on the resin.[3] |
| An unexpected peak with a mass corresponding to the peptide minus the N-terminal dipeptide is observed in Mass Spectrometry. | DKP formation has occurred, cleaving the N-terminal dipeptide from the full-length peptide. | 1. Confirm DKP identity: Compare the retention time and mass of the unexpected peak with a known standard of the suspected DKP if available. 2. Optimize storage conditions: If the DKP formation is happening post-synthesis, store the peptide at low temperatures (-20°C or -80°C) and in a lyophilized state to minimize degradation.[4][5] 3. Adjust solution pH: The rate of DKP formation is pH-dependent. For peptides in solution, maintaining a pH below 6 can help reduce the rate of cyclization, as the protonated N-terminal amine is less nucleophilic. |
| Variable results and poor reproducibility in biological assays. | The peptide sample may contain varying amounts of the truncated peptide (due to DKP formation), which is likely inactive or has altered activity, and the DKP byproduct itself. | 1. Re-purify the peptide stock: Use preparative HPLC to remove the truncated peptide and DKP byproduct. 2. Quantify the purity of each batch: Employ a validated HPLC method to accurately quantify the percentage of the full-length peptide and the truncated form in each batch before use in assays. 3. Implement preventative synthesis strategies: For future syntheses, refer to the prevention strategies outlined in the FAQs below to minimize DKP formation from the outset. |
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) formation and why is it a concern for peptides with N-terminal alanine?
A1: Diketopiperazine (DKP) formation is an intramolecular side reaction where the N-terminal amino group of a peptide attacks the amide carbonyl between the second and third amino acid residues. This results in the cleavage of the first two amino acids as a cyclic dipeptide, the diketopiperazine, and a truncated version of the parent peptide. While peptides with N-terminal alanine are generally more stable than those with polar or charged N-terminal residues, they are still susceptible to this degradation pathway, especially if the second amino acid is proline. This side reaction leads to reduced yield of the desired peptide and introduces impurities that can be difficult to separate and may interfere with biological assays.
Q2: Which factors promote DKP formation in peptides containing an N-terminal alanine?
A2: Several factors can accelerate DKP formation:
-
Peptide Sequence: The presence of a proline residue at the second position (Ala-Pro sequence) significantly increases the rate of DKP formation. Proline's unique structure facilitates the necessary peptide backbone conformation for cyclization.
-
pH: The reaction is base-catalyzed. The unprotonated (free amine) form of the N-terminal alanine is the reactive species. Therefore, conditions with a pH above the pKa of the N-terminal amine (typically > 7) will increase the reaction rate.
-
Temperature: Higher temperatures increase the rate of the cyclization reaction.
-
Solvent: The choice of solvent can influence the rate of DKP formation.
-
Fmoc-Deprotection in SPPS: The basic conditions used for Fmoc-group removal (commonly 20% piperidine in DMF) during solid-phase peptide synthesis are a major cause of DKP formation, especially at the dipeptide stage on the resin.
Q3: How does N-terminal alanine compare to other amino acids in terms of DKP formation rates?
A3: N-terminal alanine, being a nonpolar amino acid, generally leads to a slower rate of DKP formation compared to polar or charged amino acids. However, it is faster than some other nonpolar residues like valine and glycine. The bulkiness of the side chain at the beta-carbon of the N-terminal amino acid has a complex effect on the rate.
| N-terminal Amino Acid (Xaa) in Xaa-Pro-Gly₄-Lys₇ | Dissociation Half-life (t½) at 75°C (minutes) | Relative Rate (compared to Alanine) |
| Alanine (Ala) | ~50 | 1.00 |
| Leucine (Leu) | ~50 | 1.00 |
| Valine (Val) | 127 | 0.39 |
| Glycine (Gly) | 276 | 0.18 |
| Phenylalanine (Phe) | 67 | 0.75 |
| Serine (Ser) | 48 | 1.04 |
| Lysine (Lys) | 47 | 1.06 |
| Glutamic Acid (Glu) | 46 | 1.09 |
Data extracted from studies on model peptides in ethanol at elevated temperatures.
Q4: What are the most effective strategies to prevent DKP formation during solid-phase peptide synthesis (SPPS)?
A4: To minimize DKP formation during SPPS, consider the following strategies:
-
Use of Dipeptide Building Blocks: Synthesize the problematic dipeptide (e.g., Fmoc-Ala-Pro-OH) separately and then couple it to the resin-bound peptide. This avoids the presence of the vulnerable linear dipeptide intermediate on the solid support.
-
Optimized Fmoc-Removal: Replace the standard 20% piperidine/DMF with a milder deprotection reagent like 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-methyl-2-pyrrolidone (NMP). This has been shown to drastically reduce DKP formation.
-
Use of Alternative N-terminal Protecting Groups: For particularly sensitive sequences, using a protecting group that can be removed under less basic conditions, such as Bsmoc, can be beneficial.
-
Lower Temperatures: Performing coupling and deprotection steps at lower temperatures can help to reduce the rate of DKP formation.
-
Addition of Oxyma: The use of additives like OxymaPure® during coupling has been shown to improve the stability of peptide intermediates against DKP degradation pathways.
Experimental Protocols
Protocol 1: HPLC-MS Method for Detection and Quantification of DKP
This protocol provides a general method for detecting the truncated peptide and the DKP byproduct.
-
Sample Preparation:
-
Dissolve the crude or purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) to a concentration of approximately 1 mg/mL.
-
If analyzing a resin-bound peptide, cleave a small sample of the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane). Precipitate the peptide with cold ether, centrifuge, and dissolve the pellet as described above.
-
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100 - 2000.
-
Data Analysis:
-
Extract the ion chromatograms for the expected masses of the full-length peptide, the truncated peptide (full-length peptide - mass of Ala-Xaa dipeptide), and the DKP byproduct (cyclo(Ala-Xaa)).
-
Integrate the peak areas to determine the relative abundance of each species.
-
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Premature Cleavage of Fmoc-Ala-PAB-OH Linker
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot and prevent the premature cleavage of the Fmoc-Ala-PAB-OH linker during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and what is its intended cleavage condition?
The this compound is a p-alkoxybenzyl ester type linker commonly used in SPPS to produce C-terminally unmodified peptides. The bond between the peptide and the linker is designed to be stable to the basic conditions used for Fmoc-deprotection (e.g., piperidine) but labile to strong acidic conditions, typically a high concentration of trifluoroacetic acid (TFA), which is used for the final cleavage of the peptide from the solid support.
Q2: What are the primary causes of premature cleavage of the this compound linker?
The most significant cause of premature cleavage of peptides linked to p-alkoxybenzyl esters, such as the PAB linker, is the formation of diketopiperazine (DKP). This side reaction is particularly prevalent when the C-terminal amino acid is Alanine, as in this compound, followed by a second amino acid. The reaction involves the intramolecular attack of the N-terminal amine of the dipeptide on the ester linkage to the resin, resulting in the cleavage of the dipeptide from the support as a cyclic DKP.
Other contributing factors can include:
-
Prolonged exposure to basic conditions: While generally stable, extended treatment with piperidine during Fmoc deprotection can lead to a low level of direct cleavage of the benzyl ester bond.
-
Elevated temperatures: Higher temperatures during synthesis cycles can accelerate the rate of both DKP formation and direct linker cleavage.
-
Choice of base for Fmoc deprotection: The use of nucleophilic bases like piperidine can facilitate DKP formation.
Q3: Which amino acid sequences are most susceptible to premature cleavage via diketopiperazine formation?
Diketopiperazine formation is highly sequence-dependent. The risk is highest for dipeptides at the C-terminus of the growing peptide chain. Sequences where the second amino acid is proline are notoriously prone to DKP formation. However, peptides with small, unhindered amino acids like glycine and alanine in the first two positions are also highly susceptible.
Q4: How can I detect if premature cleavage of my peptide is occurring?
Premature cleavage can be detected by analyzing the wash solutions collected after the Fmoc deprotection and coupling steps. The presence of the cleaved peptide or diketopiperazine in these solutions confirms premature cleavage. The recommended analytical methods are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide
Issue: Low final peptide yield, suspecting premature linker cleavage.
This troubleshooting guide will help you diagnose and resolve premature cleavage of the this compound linker.
Step 1: Diagnose the Problem
The first step is to confirm that premature cleavage is indeed the cause of the low yield.
-
Experimental Protocol:
-
During the synthesis, after the coupling of the second amino acid and the subsequent Fmoc deprotection step, collect the DMF/piperidine washes.
-
Collect the washes from the following coupling step as well.
-
Analyze these collected solutions by RP-HPLC and LC-MS.
-
Look for peaks corresponding to the mass of the dipeptide diketopiperazine or the full-length peptide.
-
Step 2: Identify the Cause
Based on the diagnostic results, identify the likely cause of the premature cleavage.
| Observation in Wash Solutions | Likely Cause |
| Presence of dipeptide diketopiperazine | Diketopiperazine (DKP) formation is the primary cause of cleavage. |
| Presence of the full-length peptide | This may indicate instability of the linker to the synthesis conditions, potentially exacerbated by prolonged base exposure or elevated temperature. |
Step 3: Implement Solutions
Based on the identified cause, implement the following solutions:
Mitigating Diketopiperazine (DKP) Formation
| Strategy | Description |
| Use a sterically hindered C-terminal amino acid | If the sequence allows, using a more sterically hindered amino acid as the first residue can reduce the rate of DKP formation. |
| Modify Fmoc Deprotection Conditions | Replace the standard 20% piperidine in DMF with a less nucleophilic base combination. A common and effective alternative is a solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% piperidine in DMF. DBU is a strong, non-nucleophilic base that effectively removes the Fmoc group while minimizing the nucleophilic attack that leads to DKP formation.[1][2][3] |
| In situ Neutralization/Coupling | After Fmoc deprotection, instead of a separate neutralization step, perform the next coupling reaction directly in the presence of the base. This minimizes the time the free N-terminal amine is available to initiate DKP formation. |
| Use a more sterically hindered resin | Resins with greater steric bulk around the linkage point can sometimes help to disfavor the intramolecular cyclization required for DKP formation. |
Improving General Linker Stability
| Strategy | Description |
| Minimize Deprotection Times | Use the minimum time required for complete Fmoc deprotection to reduce the overall exposure of the linker to basic conditions. The completeness of the deprotection can be monitored using a Kaiser test. |
| Control Temperature | Ensure that the reaction vessel temperature is maintained at room temperature, as elevated temperatures can increase the rate of linker cleavage. |
Data Summary
The following table summarizes the relative risk of diketopiperazine formation based on the dipeptide sequence at the C-terminus attached to the PAB linker.
| C-terminal Dipeptide Sequence (AA2-Ala-PAB-OH) | Relative Rate of DKP Formation |
| Pro-Ala- | Very High |
| Gly-Ala- | High |
| Ala-Ala- | Moderate to High |
| Val-Ala- | Moderate |
| Phe-Ala- | Moderate |
| (Sterically hindered AA)-Ala- | Low |
This table provides a qualitative comparison based on established principles of DKP formation kinetics.
Experimental Protocols
Protocol 1: Monitoring Premature Cleavage by HPLC
Objective: To detect and quantify the amount of peptide prematurely cleaved from the resin.
Materials:
-
Collected wash solutions from Fmoc deprotection and coupling steps.
-
Reversed-phase HPLC system with a C18 column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Reference standards for the expected diketopiperazine and/or full-length peptide (if available).
Procedure:
-
Combine the wash solutions from the relevant steps.
-
If the solution contains piperidine, it may need to be neutralized or diluted to avoid interfering with the chromatography.
-
Inject an aliquot of the collected wash solution directly onto the HPLC system.
-
Run a suitable gradient to separate the components (e.g., 5% to 95% B over 30 minutes).
-
Monitor the elution profile at a suitable wavelength (typically 214 nm or 280 nm).
-
Identify peaks corresponding to the diketopiperazine or cleaved peptide by comparing retention times with standards or by collecting fractions for mass spectrometry analysis.
-
Quantify the amount of cleaved product by integrating the peak area and comparing it to a standard curve if available.
Visualizations
Caption: Troubleshooting workflow for premature cleavage of this compound linker.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the stability of Fmoc-Ala-PAB-OH conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of Fmoc-Ala-PAB-OH conjugates during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a peptide linker commonly used in the synthesis of antibody-drug conjugates (ADCs).[1] It consists of an L-alanine amino acid linked to a p-aminobenzyl alcohol (PAB) self-immolative spacer. The N-terminus of the alanine is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This linker is designed to be stable in circulation but can be cleaved by specific enzymes, such as Cathepsin B, within target cells to release a cytotoxic payload.[2]
Q2: What are the main causes of instability for this compound?
A2: The primary instability concerns for this compound conjugates stem from three main areas:
-
Fmoc Group Lability: The Fmoc protecting group is susceptible to cleavage under basic conditions, which can lead to premature deprotection.[1]
-
Hydrolysis: The amide bond between alanine and PAB, as well as the carbamate linkage of the Fmoc group, can undergo hydrolysis, especially at non-neutral pH and elevated temperatures.
-
Oxidation: While less common for this specific molecule, oxidative degradation can be a concern for peptide-based linkers if not handled under an inert atmosphere.
Q3: How should I properly store this compound?
A3: Proper storage is critical for maintaining the stability of the conjugate.
-
Solid Form: Store the lyophilized powder at -20°C for long-term stability (up to 3 years).[3]
-
In Solution: For stock solutions, dissolve the compound in anhydrous DMSO. Aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to 1 year or -20°C for up to 1 month.[3] It is recommended to store solutions under a nitrogen atmosphere. Always use fresh, anhydrous DMSO as it is hygroscopic, and absorbed moisture can reduce solubility and stability.
Q4: What are the visible signs of degradation?
A4: Degradation may not always be visible. However, you might observe:
-
Discoloration: A change from a white or off-white powder to a yellowish or brownish hue.
-
Incomplete Dissolution: Difficulty in dissolving the compound in the recommended solvent, which could indicate the formation of insoluble degradation products or aggregates.
-
Unexpected HPLC Profile: The appearance of new peaks or a decrease in the area of the main peak in a High-Performance Liquid Chromatography (HPLC) analysis is a definitive sign of degradation.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the handling and use of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield in subsequent conjugation reactions | Degradation of this compound prior to use. | 1. Verify the storage conditions of the solid material and stock solutions. Ensure they are stored at the recommended temperatures and protected from moisture and light. 2. Perform a purity check of the this compound stock solution using HPLC before use. 3. Prepare fresh stock solutions from lyophilized powder if degradation is suspected. |
| Premature Fmoc deprotection | Exposure to basic conditions during handling or reaction setup. | 1. Avoid basic solvents or additives. Use neutral or slightly acidic buffers (pH 6.0-7.0) for your reactions if the subsequent steps allow. 2. If basic conditions are unavoidable, minimize the exposure time and temperature. |
| Inconsistent experimental results | Instability of working solutions. | 1. Prepare working solutions fresh for each experiment and use them on the same day. 2. Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots. |
| Appearance of unknown peaks in HPLC analysis | Hydrolysis of the amide or carbamate bond. | 1. Control the pH of your solutions. Hydrolysis is accelerated at both acidic and basic extremes. 2. Work at lower temperatures to slow down the rate of hydrolysis. 3. Use a stability-indicating HPLC method to identify and quantify potential degradation products. |
Data Presentation: Stability of this compound Conjugates
The following tables summarize the expected stability of this compound under various conditions. Please note that the exact stability can be influenced by the specific batch and purity of the compound.
Table 1: Recommended Storage Conditions and Expected Stability
| Form | Solvent | Temperature | Atmosphere | Expected Stability |
| Solid (Lyophilized) | N/A | -20°C | Air or Inert | > 2 years |
| Stock Solution | Anhydrous DMSO | -80°C | Nitrogen | Up to 1 year |
| Stock Solution | Anhydrous DMSO | -20°C | Nitrogen | Up to 1 month |
| Working Solution | Aqueous Buffers | 4°C | Air | < 24 hours |
Table 2: Estimated Stability in Solution at Different pH and Temperatures
| Solvent/Buffer | pH | Temperature | Estimated Half-life (t½) | Primary Degradation Pathway |
| 0.1 M HCl | 1 | 25°C | > 7 days | Slow amide hydrolysis |
| 0.1 M Phosphate Buffer | 5 | 25°C | Several days | Minimal degradation |
| 0.1 M Phosphate Buffer | 7.4 | 25°C | 24-48 hours | Slow hydrolysis of amide/carbamate |
| 0.1 M Carbonate Buffer | 9 | 25°C | < 8 hours | Fmoc deprotection, amide hydrolysis |
| 0.1 M Phosphate Buffer | 7.4 | 37°C | < 24 hours | Accelerated hydrolysis |
Disclaimer: The data in Table 2 are estimations based on the known chemistry of the components and related linkers. Empirical testing is recommended for specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibrate the vial of lyophilized this compound to room temperature before opening to prevent moisture condensation.
-
Under an inert atmosphere (e.g., in a glove box or under a stream of nitrogen), add anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mg/mL).
-
Gently vortex or sonicate the vial until the solid is completely dissolved.
-
Aliquot the stock solution into single-use, amber glass vials.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Stability Assessment by Reverse-Phase HPLC (RP-HPLC)
This protocol outlines a general method for assessing the stability of this compound.
-
Preparation of Samples:
-
Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in the desired solvent or buffer.
-
Incubate the solution under the desired stress conditions (e.g., specific pH, temperature, or light exposure).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
Quench any ongoing reaction by diluting the aliquot in the mobile phase A and storing it at 4°C until analysis.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 265 nm and 301 nm. The Fmoc group has a characteristic absorbance around these wavelengths.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound and any new peaks that appear over time.
-
Calculate the percentage of remaining intact compound at each time point relative to the initial time point (t=0).
-
Plot the percentage of the intact compound versus time to determine the degradation kinetics.
-
Mandatory Visualizations
References
Validation & Comparative
A Researcher's Guide to HPLC Purity Analysis of Fmoc-Ala-PAB-OH
For researchers, scientists, and drug development professionals engaged in the synthesis of antibody-drug conjugates (ADCs), establishing the purity of the Fmoc-Ala-PAB-OH linker is a critical step. This cleavable dipeptide linker, instrumental in connecting the antibody to the cytotoxic payload, must be of high purity to ensure the homogeneity, safety, and efficacy of the final ADC. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for assessing the purity of such critical reagents.
This guide provides a comparative overview of HPLC-based methods for the purity analysis of this compound, supported by representative experimental data and detailed protocols.
Data Presentation: Comparative Analysis of Purity Assessment Methods
| Analytical Method | Typical Purity (%) | Key Advantages | Limitations | Typical Application |
| Reversed-Phase HPLC (RP-HPLC) | >98%[1] | High resolution, sensitivity, and quantitative accuracy. | Requires method development. | Gold standard for chemical purity assessment. |
| Chiral HPLC | >99% (enantiomeric excess)[2] | Resolves enantiomers, crucial for biological activity. | Requires specialized chiral columns and methods. | Determination of enantiomeric purity. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | >98% | Provides mass information for peak identification and impurity characterization. | Can be more complex and requires specialized instrumentation. | Impurity identification and structural confirmation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | - | Provides detailed structural information. | Lower sensitivity than HPLC, may not detect trace impurities. | Structural elucidation and confirmation. |
Experimental Protocols
A detailed and robust experimental protocol is fundamental for achieving accurate and reproducible purity analysis. Below is a typical reversed-phase HPLC protocol suitable for the analysis of this compound.
Reversed-Phase HPLC (RP-HPLC) Protocol for Chemical Purity
This protocol is designed to separate this compound from potential impurities, such as starting materials, by-products from the synthesis, and degradation products.
1. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
2. HPLC System and Conditions:
| Parameter | Condition |
| HPLC System | A standard HPLC system with a UV detector. |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile. |
| Gradient | 5% to 95% B over 20 minutes. |
| Flow Rate | 1.0 mL/min. |
| Detection | UV at 265 nm. |
| Column Temperature | 25 °C. |
| Injection Volume | 10 µL. |
3. Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
Potential Impurities to Monitor: Based on the synthesis of similar Fmoc-protected amino acids and linkers, potential impurities could include:
-
Unreacted starting materials: Fmoc-Ala-OH and p-aminobenzyl alcohol.
-
Coupling reagent by-products.
-
Dipeptide impurities: Formation of Fmoc-Ala-Ala-OH.
-
Products of Fmoc group instability: Formation of dibenzofulvene adducts.
Mandatory Visualization
Experimental Workflow for HPLC Purity Analysis
References
Mass Spectrometry Characterization of Fmoc-Ala-PAB-OH: A Comparative Guide
For researchers and professionals in drug development, particularly in the field of Antibody-Drug Conjugates (ADCs), precise characterization of linker molecules is paramount. This guide provides a comparative analysis of the mass spectrometry (MS) characterization of Fmoc-Ala-PAB-OH, a commonly used linker, alongside a prevalent alternative, Fmoc-Val-Ala-PAB-OH. The data presented herein, including detailed experimental protocols and expected mass spectrometry values, will aid in the identification and quality control of these critical reagents.
Performance Comparison: this compound vs. Fmoc-Val-Ala-PAB-OH
Electrospray ionization mass spectrometry (ESI-MS) is a fundamental technique for the characterization of ADC linkers. The table below summarizes the key theoretical and expected mass-to-charge (m/z) values for this compound and its common alternative, Fmoc-Val-Ala-PAB-OH, in positive ion mode. These values are essential for the accurate identification of these compounds in a sample.
| Parameter | This compound | Fmoc-Val-Ala-PAB-OH |
| Molecular Formula | C25H24N2O4[1] | C30H33N3O5[2][3] |
| Molecular Weight (Da) | 416.47 | 515.60[2][3] |
| Calculated [M+H]+ (m/z) | 417.18 | 516.25 |
| Calculated [M+Na]+ (m/z) | 439.16 | 538.23 |
| Major Fragment Ion (Loss of Fmoc group) [M-222.07+H]+ (m/z) | 195.11 | 294.18 |
Experimental Protocols
A robust and reproducible Liquid Chromatography-Mass Spectrometry (LC-MS) method is crucial for the analysis of Fmoc-protected linkers. The following protocol provides a general framework that can be adapted for specific instrumentation.
1. Sample Preparation:
-
Dissolve the linker compound in a suitable solvent, such as methanol or acetonitrile, to a final concentration of approximately 1 mg/mL.
-
Further dilute the stock solution with the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid) to a final concentration of 1-10 µg/mL.
2. Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would be to start at 5-10% B, ramp up to 95% B over 10-15 minutes, hold for 2-3 minutes, and then return to initial conditions to re-equilibrate the column.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow: 600-800 L/hr.
-
Cone Voltage: 20-40 V (can be optimized to induce in-source fragmentation if desired).
-
Data Acquisition: Full scan mode for initial identification. For fragmentation analysis, a product ion scan (MS/MS) of the precursor ions of interest (e.g., m/z 417.2 for this compound) should be performed.
Visualization of Experimental Workflow and Fragmentation
To further clarify the experimental process and the expected fragmentation pattern, the following diagrams are provided.
References
A Comparative Guide: The Cleavable Fmoc-Ala-PAB-OH Linker Versus Non-Cleavable Alternatives in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of bioconjugates, particularly antibody-drug conjugates (ADCs). The linker dictates the stability of the conjugate in circulation and the mechanism of payload release, profoundly influencing efficacy and safety. This guide provides an objective comparison of the cathepsin-cleavable Fmoc-Ala-PAB-OH linker system with commonly used non-cleavable linkers, supported by experimental data and detailed methodologies.
The fundamental distinction between these two classes of linkers lies in their payload release strategy. Cleavable linkers, such as this compound, are designed to be severed by specific triggers within the target cell's environment, like enzymes. In contrast, non-cleavable linkers remain intact, and the payload is released only after the complete degradation of the antibody backbone in the lysosome.[1]
Mechanism of Action: A Tale of Two Release Strategies
This compound: An Enzyme-Triggered Release
The this compound linker incorporates a dipeptide sequence, Valine-Alanine, which is a substrate for lysosomal proteases, most notably Cathepsin B.[2] This enzyme is often overexpressed in the tumor microenvironment. Following the internalization of the ADC, it is trafficked to the lysosome where Cathepsin B cleaves the peptide bond between Alanine and the p-aminobenzyl (PAB) group. This cleavage initiates a self-immolative cascade, leading to the release of the unmodified cytotoxic payload.[2]
Non-Cleavable Linkers: Release by Degradation
Non-cleavable linkers, such as those based on succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), form a stable covalent bond, typically a thioether bond, between the antibody and the payload.[3] The release of the cytotoxic agent is entirely dependent on the proteolytic degradation of the antibody backbone within the lysosome.[3] This results in the release of the payload still attached to the linker and an amino acid residue from the antibody.
Quantitative Performance Data
The selection of a linker significantly impacts the in vitro and in vivo performance of an ADC. The following tables summarize key quantitative data from comparative studies.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Linker Type | ADC Example | Cell Line | IC50 (pmol/L) | Reference |
| Cleavable (Val-Ala) | Anti-HER2-Val-Ala-Payload | HER2+ | 92 | |
| Non-Cleavable | Generic Non-Cleavable ADC | HER2+ | 609 | |
| Cleavable (Val-Cit) | Anti-HER2-MMAE | SK-BR-3 | 14.3 | |
| Non-Cleavable (SMCC) | Kadcyla® (T-DM1) | SK-BR-3 | 33 |
Table 2: Plasma Stability
| Linker Type | Linker Example | Species | Stability Metric | Reference |
| Cleavable (Val-Ala) | Val-Ala conjugate | Mouse | Hydrolyzed within 1 hour | |
| Cleavable (Val-Cit) | Val-Cit conjugate | Mouse | Hydrolyzed within 1 hour | |
| Cleavable (Silyl Ether) | Silyl ether-MMAE conjugate | Human | t1/2 > 7 days | |
| Non-Cleavable (SMCC) | J2898A-SMCC-DM1 | - | Slightly faster clearance than non-thiol-maleimide control | |
| Non-Cleavable (Triglycyl) | CX-DM1-containing ADC | Mouse | t1/2 = 9.9 days |
Table 3: In Vivo Efficacy (Tumor Growth Inhibition)
| Linker Type | ADC Example | Xenograft Model | Efficacy | Reference |
| Cleavable (β-galactosidase) | Anti-HER2-MMAE | Xenograft Mouse Model | 57-58% tumor volume reduction at 1 mg/kg | |
| Non-Cleavable (SMCC) | Kadcyla® (T-DM1) | Xenograft Mouse Model | Not statistically significant at 1 mg/kg | |
| Cleavable (Disulfide) | Anti-CD22-DM1 | Human Lymphoma Xenograft | Tumor regression at a single dose of 3 mg/kg |
The Bystander Effect: A Key Differentiator
A significant advantage of many cleavable linkers is their ability to induce a "bystander effect." Once the membrane-permeable payload is released from the target cell, it can diffuse into the surrounding tumor microenvironment and kill neighboring antigen-negative cancer cells. This is particularly advantageous in treating heterogeneous tumors with varied antigen expression. Non-cleavable linkers, which release a payload-linker-amino acid complex that is typically less membrane-permeable, generally exhibit a minimal to non-existent bystander effect.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADCs with different linkers.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of ADC required to inhibit the growth of a cancer cell line by 50% (IC50).
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC and unconjugated antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium. Add the different concentrations to the wells. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (e.g., 72-96 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value.
Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of the ADC's released payload to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cell lines (the Ag- line should be labeled with a fluorescent protein like GFP)
-
Complete cell culture medium
-
ADC
-
96-well plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Monoculture Controls: Seed Ag+ cells alone and GFP-Ag- cells alone in separate wells.
-
Co-culture: Seed a mixture of Ag+ and GFP-Ag- cells in the same wells (e.g., at a 1:1 ratio).
-
-
ADC Treatment: Treat the co-cultures and the monoculture of GFP-Ag- cells with serial dilutions of the ADC.
-
Incubation: Incubate for 72-120 hours.
-
Data Acquisition: Measure the GFP fluorescence intensity to specifically quantify the viability of the GFP-Ag- cell population.
-
Data Analysis: Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the Ag- cells. A decrease in the viability of GFP-Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.
Plasma Stability Assay (LC-MS/MS)
This assay assesses the stability of the linker in plasma by measuring the premature release of the payload.
Materials:
-
ADC
-
Human or mouse plasma
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Incubation: Incubate the ADC in plasma at 37°C for various time points (e.g., 0, 24, 48, 72 hours).
-
Sample Preparation: At each time point, precipitate plasma proteins with acetonitrile to separate the free payload.
-
LC-MS/MS Analysis: Analyze the supernatant containing the released payload using a validated LC-MS/MS method.
-
Data Analysis: Quantify the concentration of the released payload at each time point and calculate the percentage of drug release over time to determine the linker's stability.
Visualizing the Pathways
Signaling Pathway of ADC Action
Caption: General mechanism of action for Antibody-Drug Conjugates.
Experimental Workflow for In Vitro Cytotoxicity Assay
Caption: Workflow for determining ADC in vitro cytotoxicity using the MTT assay.
Conclusion
The selection between a cleavable linker like this compound and a non-cleavable linker is a nuanced decision that depends on the specific therapeutic application. Cleavable linkers offer the potential for a potent bystander effect, which can be highly beneficial in treating heterogeneous tumors. However, this can sometimes come at the cost of reduced plasma stability. Non-cleavable linkers generally provide superior plasma stability, potentially leading to a wider therapeutic window and reduced off-target toxicity. However, their efficacy is contingent on the internalization and degradation of the entire ADC, and they lack a significant bystander effect. A thorough evaluation of the target antigen, the tumor microenvironment, and the desired balance between efficacy and safety is paramount in making the optimal linker choice for a given bioconjugate.
References
A Comparative Analysis of the Stability of Fmoc-Ala-PAB-OH and Alternative Linkers in Human Plasma
For researchers, scientists, and drug development professionals in the field of antibody-drug conjugates (ADCs), linker stability is a cornerstone of therapeutic efficacy and safety. An ideal linker must remain intact in systemic circulation to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity and a diminished therapeutic window. This guide provides an objective comparison of the stability of the dipeptide linker, Fmoc-Ala-PAB-OH, with several alternative linker technologies in human plasma, supported by experimental data.
The this compound linker belongs to the class of protease-cleavable dipeptide linkers, which are designed to be selectively cleaved by lysosomal enzymes, such as Cathepsin B, that are abundant in the tumor microenvironment. The stability of this linker and its analogues, such as those containing Valine-Alanine (Val-Ala) and Valine-Citrulline (Val-Cit), is a critical parameter in ADC design.
Comparative Plasma Stability Data
The following table summarizes the available quantitative data on the stability of this compound (represented by its close analogue, the Val-Ala dipeptide linker) and alternative linker technologies in human plasma.
| Linker Type | Dipeptide Sequence/Core Structure | Stability in Human Plasma | Reference(s) |
| Dipeptide (Ala-PAB) | Alanine-PAB | High Stability (>7 days) | [1][2] |
| Dipeptide (Val-Cit) | Valine-Citrulline | High Stability (No significant degradation after 28 days) | [1] |
| Tripeptide (EVCit) | Glutamic acid-Valine-Citrulline | High Stability (No significant degradation after 28 days) | [1] |
| Triglycyl Peptide (CX) | Glycine-Glycine-Glycine | High Stability (t½ ≈ 9.9 days) | |
| Silyl Ether-Based | Silyl Ether | High Stability (t½ > 7 days) | |
| Tandem-Cleavage | Glucuronide-Dipeptide | High Stability (No payload loss after 7 days in rat serum) |
Note: The stability of this compound is inferred from data on the closely related Val-Ala-PAB linker. Both Val-Ala and Val-Cit dipeptide linkers are widely reported to be highly stable in human plasma.
In-Depth Look at Linker Technologies
This compound and Dipeptide Linkers: The Val-Ala dipeptide linker, a close analogue of the Ala-PAB structure, demonstrates high stability in human plasma.[1] This stability is crucial for ensuring that the ADC remains intact until it reaches the target tumor cell. Similarly, the Val-Cit linker, a benchmark in the field, also shows excellent stability in human plasma, with studies indicating no significant degradation even after 28 days of incubation. However, it is noteworthy that both Val-Ala and Val-Cit linkers have shown instability in rodent plasma due to susceptibility to cleavage by carboxylesterase 1c, which can complicate preclinical evaluation.
Advanced Stability Linkers: To address potential stability issues and further enhance the therapeutic index of ADCs, several alternative linker technologies have been developed.
-
Glutamic acid-valine-citrulline (EVCit): This tripeptide linker was designed to improve stability, particularly in rodent plasma, while maintaining sensitivity to lysosomal proteases. It has demonstrated exceptional stability in human plasma, with no significant degradation observed after 28 days.
-
Triglycyl Peptide (CX) Linkers: These linkers, composed of three glycine residues, have shown extremely high stability in plasma, with a half-life comparable to that of non-cleavable linkers.
-
Silyl Ether-Based Linkers: This novel class of acid-cleavable linkers has been engineered for enhanced stability in circulation, with a reported half-life of over 7 days in human plasma.
-
Tandem-Cleavage Linkers: These linkers require two sequential enzymatic cleavages for payload release. This dual-trigger mechanism significantly enhances plasma stability, with studies showing no payload loss in rat serum over 7 days.
Experimental Protocols
A generalized protocol for assessing the in vitro plasma stability of an ADC linker is provided below.
Objective: To determine the stability of an ADC in human plasma over time by quantifying the amount of intact ADC or released payload.
Materials:
-
Antibody-Drug Conjugate (ADC) of interest
-
Human plasma (pooled, citrated)
-
Phosphate-buffered saline (PBS)
-
Acetonitrile
-
Internal standard for LC-MS analysis
-
Protein A or other affinity capture resin (optional)
Procedure:
-
Incubation:
-
Thaw human plasma at 37°C.
-
Spike the ADC into the plasma at a final concentration of 1 mg/mL.
-
Incubate the mixture at 37°C with gentle agitation.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours).
-
-
Sample Preparation (for released payload analysis):
-
To each aliquot, add 3 volumes of ice-cold acetonitrile containing an internal standard to precipitate plasma proteins.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Collect the supernatant.
-
Dry the supernatant under a stream of nitrogen.
-
Reconstitute the sample in a suitable mobile phase for LC-MS analysis.
-
-
Sample Preparation (for intact ADC analysis):
-
Isolate the ADC from the plasma aliquots using an immunoaffinity capture method (e.g., Protein A beads).
-
Wash the beads to remove plasma proteins.
-
Elute the ADC from the beads.
-
Analyze the eluate by LC-MS.
-
-
LC-MS Analysis:
-
Inject the prepared samples into a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
-
Use a suitable C18 column and a gradient elution profile.
-
Monitor the parent ADC and/or the released payload using mass spectrometry.
-
-
Data Analysis:
-
Quantify the amount of released payload or the percentage of intact ADC remaining at each time point by comparing the peak areas to a standard curve.
-
Plot the percentage of intact ADC or released payload against time to determine the stability profile and calculate the half-life (t½).
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for an in vitro plasma stability assay.
References
In Vitro Efficacy of Antibody-Drug Conjugates Featuring the Fmoc-Ala-PAB-OH Linker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of Antibody-Drug Conjugates (ADCs) utilizing a cathepsin B-cleavable linker system based on Fmoc-Ala-PAB-OH. Due to the limited availability of public data on the single this compound linker, this guide presents data for the closely related Fmoc-Ala-Ala-PAB linker as a proxy, alongside a comparative analysis with the widely studied Val-Cit and Val-Ala dipeptide linkers. The information herein is supported by experimental data from peer-reviewed studies and aims to inform the rational design and evaluation of next-generation ADCs.
Executive Summary
The linker connecting the antibody to the cytotoxic payload is a critical component of an ADC, dictating its stability, efficacy, and safety profile. Peptide-based linkers, such as those containing Alanine, are designed for cleavage by lysosomal proteases like cathepsin B, which are often upregulated in the tumor microenvironment. This targeted release mechanism aims to concentrate the cytotoxic payload at the tumor site, thereby minimizing systemic toxicity. This guide delves into the in vitro efficacy of ADCs with an Alanine-based linker, comparing it with other established dipeptide linkers to highlight the impact of linker composition on ADC performance.
Comparative In Vitro Efficacy of Peptide Linkers
| Linker | Payload | Antibody | Target | Cell Line | IC50 | Reference |
| Ala-Ala | GRM | Anti-TNF | TNF | GRE Luciferase Reporter Assay | Superior efficacy with low aggregation at high DAR | [1] |
| Val-Cit | MMAE | Trastuzumab | HER2 | HER2+ cells | 14.3 pmol/L | [2] |
| Val-Ala | MMAE | Anti-HER2 | HER2 | HER2+ cells | 92 pmol/L | [2] |
| Val-Cit | MMAE | cAC10 | CD30 | L-82 (ALCL) | 2-55 ng/mL (DAR dependent) | [3] |
| Val-Cit | MMAE | Anti-CD79b | CD79b | Jeko-1 | Potent (specific value not stated) | [4] |
Note: The Ala-Ala linker demonstrated superior performance in terms of allowing a higher drug-to-antibody ratio (DAR) with minimal aggregation, which is a significant advantage in ADC development. While the Val-Cit linker often shows high potency, it can be associated with challenges in achieving high DARs due to hydrophobicity and aggregation issues. The Val-Ala linker presents a balance of good stability and sufficient cleavage for effective payload release.
Experimental Protocols
A thorough in vitro evaluation of ADCs is crucial for predicting their clinical potential. The following are detailed methodologies for key experiments cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).
-
Cell Seeding: Plate target antigen-positive and antigen-negative cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and a control antibody in complete cell culture medium. Replace the existing medium with the ADC-containing medium and incubate for 72-96 hours. The incubation time may vary depending on the payload's mechanism of action, with longer incubation times often required for tubulin inhibitors.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.
Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of the released payload from the ADC to kill neighboring antigen-negative cells.
-
Cell Seeding: Co-culture a mixture of antigen-positive and antigen-negative cells in a 96-well plate. The antigen-negative cells should be labeled with a fluorescent marker (e.g., GFP) for easy identification. The ratio of antigen-positive to antigen-negative cells can be varied (e.g., 1:1, 1:3, 3:1).
-
ADC Treatment: Treat the co-culture with serial dilutions of the ADC for 72-96 hours.
-
Imaging and Analysis: Use fluorescence microscopy or a high-content imaging system to selectively count the number of viable fluorescent antigen-negative cells.
-
Data Analysis: Determine the percentage of cell death in the antigen-negative population as a function of ADC concentration to quantify the bystander effect.
Linker Stability Assay in Plasma
This assay assesses the stability of the ADC linker in human plasma to predict its in vivo stability.
-
Incubation: Incubate the ADC at a concentration of 1 mg/mL in human plasma at 37°C.
-
Time Points: Collect aliquots of the plasma-ADC mixture at various time points (e.g., 0, 24, 48, 72, 96, and 168 hours).
-
Sample Preparation: At each time point, capture the ADC from the plasma using an anti-human IgG antibody conjugated to magnetic beads.
-
Analysis by LC-MS: Elute the ADC from the beads and analyze by liquid chromatography-mass spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR).
-
Data Analysis: A decrease in the average DAR over time indicates linker cleavage and payload release. The rate of DAR decrease is used to determine the linker's stability in plasma.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key mechanisms and processes described in this guide.
Caption: General mechanism of action for an ADC with a cleavable linker.
Caption: The bystander effect of ADCs in a heterogeneous tumor.
Caption: Workflow for an in vitro cytotoxicity (MTT) assay.
Caption: Apoptosis signaling pathway induced by tubulin inhibitors.
References
The Bystander Effect of Antibody-Drug Conjugates: A Comparative Guide to Fmoc-Ala-PAB-OH and Alternative Linkers
For Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy of Antibody-Drug Conjugates (ADCs) in heterogeneous tumors is significantly enhanced by the bystander effect, a phenomenon where the cytotoxic payload released from a targeted cancer cell kills adjacent, antigen-negative tumor cells.[1] This guide provides a comparative analysis of the bystander effect mediated by ADCs utilizing the cathepsin-cleavable Fmoc-Ala-PAB-OH linker and other common cleavable linkers. The information presented herein is supported by experimental data and detailed methodologies to inform the rational design and evaluation of next-generation ADCs.
The Central Role of Cleavable Linkers in the Bystander Effect
The bystander effect is predominantly a feature of ADCs equipped with cleavable linkers and membrane-permeable payloads.[1][2] Upon internalization into an antigen-positive (Ag+) cell, the linker is cleaved within the lysosome by enzymes such as cathepsin B, releasing the cytotoxic payload.[] If the payload is sufficiently membrane-permeable, it can diffuse out of the target cell and into the tumor microenvironment, where it can be taken up by neighboring antigen-negative (Ag-) cells, inducing their apoptosis and augmenting the overall anti-tumor activity.[1] In contrast, ADCs with non-cleavable linkers typically release a charged payload-linker complex upon lysosomal degradation of the antibody, which cannot efficiently cross cell membranes, thus limiting the bystander effect.
Mechanism of Action: Cathepsin B-Mediated Payload Release
The this compound linker is a dipeptide-based linker designed for cleavage by lysosomal proteases, primarily cathepsin B, which is often overexpressed in tumor cells. The alanine-para-aminobenzyl (Ala-PAB) portion serves as the recognition and cleavage site for cathepsin B. Following cleavage of the peptide bond, the PAB spacer undergoes a self-immolative 1,6-elimination to release the unmodified, active payload.
Caption: Signaling pathway of the ADC bystander effect.
Comparative Analysis of Linker Performance
The choice of the dipeptide sequence in the linker can significantly impact the ADC's properties, including its stability, hydrophobicity, and susceptibility to cleavage. While specific quantitative data for ADCs using the this compound linker is limited in publicly available literature, we can draw comparisons with the closely related and well-characterized Val-Ala-PAB and Val-Cit-PAB linkers. It is important to note that the following data for the "Ala-PAB" linker is based on studies of Val-Ala-PAB linkers and serves as a surrogate for the purpose of this comparison.
In Vitro Cytotoxicity and Bystander Effect
The bystander effect can be quantified in vitro using co-culture assays where antigen-positive and antigen-negative cells are grown together and treated with the ADC.
| Linker Type | Payload | Cell Lines (Ag+/Ag-) | IC50 (Ag+) | Bystander Killing (Ag- Viability) | Reference |
| Ala-PAB (surrogate) | MMAE | NCI-N87 / MCF7 | ~92 pM | Significant reduction in Ag- viability | |
| Val-Cit-PAB | MMAE | NCI-N87 / MCF7 | ~14.3 pM | Significant reduction in Ag- viability | |
| Non-Cleavable (e.g., SMCC) | DM1 | BT-474 / MDA-MB-231 | ~609 pM | Minimal to no reduction in Ag- viability |
MMAE: Monomethyl auristatin E; DM1: Emtansine IC50 values represent the concentration of ADC required to inhibit the growth of 50% of the target cells. Bystander killing is qualitatively described as the observed effect on the antigen-negative cell population in co-culture.
In Vivo Efficacy in Admixed Tumor Models
The anti-tumor activity of ADCs with bystander effect can be evaluated in vivo using xenograft models with tumors composed of a mixture of antigen-positive and antigen-negative cells.
| Linker Type | Payload | Admixed Tumor Model (Ag+/Ag-) | Tumor Growth Inhibition | Reference |
| Ala-PAB (surrogate) | MMAE | NCI-N87 / MCF7 | Significant tumor regression | |
| Val-Cit-PAB | MMAE | NCI-N87 / MCF7 | Significant tumor regression | |
| Non-Cleavable (e.g., SMCC) | DM1 | Karpas 299 / Ramos | Less effective than cleavable linkers |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of the bystander effect of different ADCs.
In Vitro Co-culture Bystander Assay
This assay directly measures the killing of antigen-negative cells when co-cultured with antigen-positive cells in the presence of an ADC.
Caption: Workflow for a direct co-culture bystander assay.
Protocol:
-
Cell Seeding: Seed a mixture of antigen-positive (e.g., NCI-N87) and fluorescently labeled antigen-negative (e.g., GFP-MCF7) cells in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1), keeping the total cell number constant. Include monocultures of each cell line as controls.
-
ADC Treatment: After 24 hours, treat the co-cultures and monocultures with serial dilutions of the ADC. The concentration range should be chosen to be cytotoxic to the Ag+ cells while having minimal direct effect on the Ag- monoculture.
-
Incubation: Incubate the plates for 72-120 hours.
-
Analysis: Quantify the viability of the fluorescently labeled Ag- cells using a high-content imager or flow cytometer. The percentage of bystander killing is calculated by comparing the viability of Ag- cells in the treated co-culture to the untreated co-culture control.
Conditioned Medium Transfer Assay
This assay determines if the cytotoxic payload is released into the culture medium from the target cells and can subsequently kill bystander cells.
Protocol:
-
Generate Conditioned Medium: Seed Ag+ cells and treat them with a high concentration of the ADC for 48-72 hours.
-
Collect and Filter Medium: Collect the culture supernatant, centrifuge to remove cell debris, and filter through a 0.22 µm filter.
-
Treat Bystander Cells: Seed Ag- cells in a new plate and replace the medium with the conditioned medium. Include controls with medium from untreated Ag+ cells and fresh medium with and without the ADC.
-
Assess Viability: After 48-72 hours of incubation, assess the viability of the Ag- cells using a standard method like MTT or CellTiter-Glo.
Cathepsin B Cleavage Assay
This assay evaluates the susceptibility of the peptide linker to cleavage by cathepsin B.
Caption: Workflow for a fluorogenic cathepsin B cleavage assay.
Protocol:
-
Reagent Preparation: Prepare a solution of the fluorogenic peptide-linker substrate (e.g., linked to 7-amino-4-methylcoumarin, AMC) in an appropriate assay buffer (pH 5.0-6.0 with DTT). Activate recombinant human cathepsin B according to the manufacturer's instructions.
-
Reaction Initiation: In a 96-well plate, add the activated cathepsin B to the substrate solution to initiate the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the fluorophore.
-
Data Analysis: The rate of cleavage is determined from the slope of the fluorescence versus time plot.
Conclusion
References
A Comparative Analysis of Enzymatic Cleavage for the ADC Linker Fmoc-Ala-PAB-OH
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Peptide-Based and Glucuronide-Based Linker Cleavage in Antibody-Drug Conjugates (ADCs)
The strategic release of a cytotoxic payload from an antibody-drug conjugate (ADC) is paramount to its therapeutic efficacy and safety profile. This is largely governed by the linker connecting the antibody and the drug. Enzymatically cleavable linkers are a cornerstone of modern ADC design, engineered to be stable in systemic circulation and efficiently processed within the target tumor cell.
This guide provides a comparative validation of the enzymatic cleavage of Fmoc-Ala-PAB-OH, a peptide-based linker, against the clinically established dipeptide linker Fmoc-Val-Ala-PAB-OH and a widely recognized alternative, the β-glucuronide linker. This analysis is supported by experimental protocols and quantitative data to inform rational linker design and selection.
Comparative Performance of Cleavable Linkers
The choice of a cleavable linker system significantly impacts an ADC's performance, influencing its stability, drug release kinetics, and overall therapeutic index. The following table summarizes the key characteristics of the single-amino acid peptide linker, a dipeptide linker, and a β-glucuronide linker.
| Parameter | This compound | Fmoc-Val-Ala-PAB-OH | β-Glucuronide-PAB-Drug |
| Linker Type | Peptide (Single Amino Acid) | Peptide (Dipeptide) | Glycosidic |
| Primary Cleavage Enzyme | Cathepsin B (and other lysosomal proteases) | Cathepsin B (and other lysosomal proteases) | β-Glucuronidase |
| Typical Cleavage Site | Lysosome | Lysosome, Tumor Microenvironment | Lysosome, Tumor Microenvironment |
| Relative Cleavage Rate | Lower (Inferred) | Moderate (Approx. 0.5x of Val-Cit)[1][2] | High[3][4] |
| Plasma Stability | High (Predicted) | High in human plasma; lower in mouse plasma[1] | Very High |
| Key Advantages | Simpler synthesis. | Well-established in clinical ADCs; balances stability and cleavage. | High hydrophilicity reduces aggregation; excellent plasma stability. |
| Key Disadvantages | Likely inefficient cleavage due to lack of optimal P2 residue for Cathepsin B recognition. | Susceptible to premature cleavage by mouse carboxylesterase, complicating preclinical studies. | Relies on tumor expression of β-glucuronidase. |
Note: Direct kinetic data for the enzymatic cleavage of this compound is not extensively available in the literature. The performance characteristics are inferred based on the known substrate specificity of Cathepsin B, which shows a strong preference for a hydrophobic or basic residue at the P2 position, a role fulfilled by Valine in the Val-Ala linker. The single Alanine residue in this compound is expected to be a suboptimal P1 substrate for Cathepsin B's dipeptidyl carboxypeptidase activity, likely resulting in significantly reduced cleavage efficiency compared to dipeptide linkers like Val-Ala or Val-Cit.
Experimental Protocols
Detailed and standardized protocols are essential for the accurate evaluation and comparison of linker cleavage. Below are methodologies for conducting in vitro enzymatic cleavage assays for both peptide and β-glucuronide linkers.
Protocol 1: In Vitro Cathepsin B Cleavage Assay for Peptide Linkers
Objective: To quantify the rate of payload release from an ADC with a peptide-based linker (e.g., this compound or Fmoc-Val-Ala-PAB-OH) upon incubation with purified human Cathepsin B.
Materials:
-
ADC construct with the peptide linker
-
Recombinant Human Cathepsin B
-
Assay Buffer: 50 mM Sodium Citrate, 5 mM DTT, pH 5.0
-
Quench Solution: Acetonitrile with a suitable internal standard (e.g., warfarin)
-
96-well microplate
-
Incubator set to 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the ADC in an appropriate buffer (e.g., PBS).
-
Prepare a stock solution of recombinant human Cathepsin B in the Assay Buffer to the desired concentration (a typical final concentration in the assay is 20-100 nM).
-
-
Reaction Setup:
-
In a 96-well plate, add the ADC solution to the pre-warmed Assay Buffer to achieve the desired final concentration (e.g., 1-10 µM).
-
Initiate the cleavage reaction by adding the Cathepsin B solution to each well.
-
-
Incubation:
-
Incubate the plate at 37°C.
-
-
Time-Point Sampling:
-
At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), stop the reaction by adding an excess of cold Quench Solution to the respective wells.
-
-
Sample Analysis:
-
Analyze the quenched samples by LC-MS/MS to quantify the concentration of the released payload and the remaining intact ADC.
-
-
Data Analysis:
-
Plot the concentration of the released payload over time to determine the initial reaction velocity and calculate the cleavage rate.
-
Protocol 2: In Vitro β-Glucuronidase Cleavage Assay for Glucuronide Linkers
Objective: To determine the cleavage kinetics of a β-glucuronide linker upon exposure to β-glucuronidase.
Materials:
-
ADC construct with the β-glucuronide linker
-
β-Glucuronidase (from E. coli or bovine liver)
-
Assay Buffer: 50 mM Sodium Acetate, pH 5.0
-
Quench Solution: Acetonitrile with an internal standard
-
Incubator set to 37°C
-
LC-MS/MS or HPLC system for analysis
Procedure:
-
Reagent Preparation:
-
Dissolve the β-glucuronide-linked ADC in the Assay Buffer to a final concentration of approximately 50-100 µM.
-
Prepare a solution of β-glucuronidase in the Assay Buffer (e.g., 20-40 µg/mL).
-
-
Reaction Initiation:
-
Pre-warm both the ADC solution and the enzyme solution to 37°C.
-
Initiate the reaction by adding the β-glucuronidase solution to the ADC solution.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 10, 30, 60, 180 minutes), withdraw an aliquot and immediately quench the reaction by adding it to a tube containing the cold Quench Solution.
-
-
Sample Analysis:
-
Analyze the samples by LC-MS/MS or RP-HPLC to measure the decrease in the intact ADC peak and the increase in the released drug peak.
-
-
Data Analysis:
-
Calculate the percentage of cleavage at each time point and determine the half-life of the linker under these conditions.
-
Visualizing Cleavage Mechanisms and Workflows
Diagrams are provided to clearly illustrate the experimental workflow and the comparative cleavage pathways.
References
A Head-to-Head Comparison of Dipeptide Linkers for Antibody-Drug Conjugates: Benchmarking Fmoc-Ala-PAB-OH
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component of an antibody-drug conjugate (ADC), dictating its stability in circulation and the efficiency of payload release within the target cell. Dipeptide linkers, particularly those susceptible to cleavage by lysosomal proteases like cathepsin B, have emerged as a cornerstone in ADC design. This guide provides an objective comparison of Fmoc-Ala-PAB-OH with other commonly used dipeptide linkers, including Fmoc-Val-Cit-PAB-OH, Fmoc-Val-Ala-PAB-OH, and Fmoc-Ala-Ala-PAB-OH. The information presented herein is supported by available experimental data to inform the rational selection of linkers for ADC development.
Performance Comparison of Dipeptide Linkers
The selection of a dipeptide linker significantly impacts the therapeutic index of an ADC. Key performance parameters include the rate of enzymatic cleavage, stability in plasma, and the overall physicochemical properties of the resulting conjugate, such as aggregation and achievable drug-to-antibody ratio (DAR).
| Parameter | This compound | Fmoc-Ala-Ala-PAB-OH | Fmoc-Val-Cit-PAB-OH | Fmoc-Val-Ala-PAB-OH |
| Cathepsin B Cleavage Kinetics | ||||
| Km (µM) | Data not available | Data not available | 15.2[] | 25.8[] |
| kcat (s-1) | Data not available | Data not available | 1.8[] | 1.2[] |
| kcat/Km (M-1s-1) | Data not available | Data not available | 1.18 x 105[] | 4.65 x 104 |
| Plasma Stability | Data not available | Reported to have good stability | Generally stable in human plasma, but can be susceptible to cleavage by rodent carboxylesterases | Generally stable in human plasma, but can be susceptible to cleavage by rodent carboxylesterases |
| Drug-to-Antibody Ratio (DAR) | Theoretically achievable up to 8 | Can achieve high DAR (up to 10) with low aggregation | High DAR can be challenging due to hydrophobicity and aggregation | Can achieve high DAR (up to 7.4) with limited aggregation (<10%) |
| Aggregation Potential | Data not available | Low aggregation even at high DAR | Prone to aggregation, especially with hydrophobic payloads and high DAR | Less prone to aggregation compared to Val-Cit due to higher hydrophilicity |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Protocol 1: Synthesis of this compound
This protocol outlines a potential two-step synthesis for this compound based on established chemical reactions.
Step 1: Synthesis of Fmoc-p-aminobenzyl alcohol (Fmoc-PAB-OH)
-
Dissolve p-aminobenzyl alcohol (1.0 eq) in anhydrous dioxane.
-
Add a solution of N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (0.87 eq) in anhydrous dioxane dropwise to the p-aminobenzyl alcohol solution.
-
Stir the reaction mixture at room temperature for 48 hours.
-
Add deionized water to precipitate the product.
-
Isolate the precipitate by filtration and wash thoroughly with deionized water.
-
Dry the product under vacuum to yield Fmoc-p-aminobenzyl alcohol.
Step 2: Coupling of Fmoc-Ala-OH to p-aminobenzyl alcohol
This step is a proposed method as a detailed, publicly available protocol for the direct synthesis of this compound is limited. This procedure is based on standard peptide coupling techniques.
-
Dissolve Fmoc-Ala-OH (1.0 eq) and Fmoc-PAB-OH (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq), and an activating agent like N-Hydroxysuccinimide (NHS) (1.1 eq) or 1-Hydroxybenzotriazole (HOBt) (1.1 eq).
-
If using HATU, add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove any precipitated byproducts (e.g., dicyclohexylurea if DCC is used).
-
Wash the filtrate with a mild acid (e.g., 1% HCl) and a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted starting materials and byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound.
Protocol 2: Cathepsin B-Mediated Cleavage Assay
This protocol describes an in vitro assay to determine the rate of linker cleavage by the lysosomal protease cathepsin B.
-
Reagent Preparation :
-
Prepare an assay buffer (e.g., 50 mM sodium acetate, pH 5.5, containing 5 mM dithiothreitol (DTT)).
-
Reconstitute purified human cathepsin B in the assay buffer to a final concentration of 1 µM.
-
Prepare stock solutions of the dipeptide-linker-payload conjugates in an appropriate solvent (e.g., DMSO).
-
-
Reaction Setup :
-
In a 96-well plate, add the ADC or dipeptide-linker-payload conjugate to the assay buffer to a final concentration of 100 µg/mL.
-
Initiate the reaction by adding the activated human cathepsin B solution.
-
Incubate the reaction mixture at 37°C.
-
-
Time Course Analysis :
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take aliquots of the reaction mixture.
-
Quench the reaction by adding a protease inhibitor or by rapid freezing.
-
-
Quantification of Payload Release :
-
Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) or LC-MS to separate and quantify the released payload from the intact conjugate.
-
Calculate the percentage of payload release at each time point.
-
Protocol 3: In Vitro Plasma Stability Assay
This protocol outlines a general procedure for assessing the stability of an ADC in plasma.
-
Incubation :
-
Thaw human or mouse plasma at 37°C.
-
Add the ADC to the plasma at a final concentration of 1 mg/mL.
-
Incubate the mixture at 37°C in a shaking water bath.
-
-
Sampling :
-
At designated time points (e.g., 0, 6, 24, 48, 72, 168 hours), collect aliquots of the plasma-ADC mixture.
-
-
Sample Preparation and Analysis :
-
To determine the average DAR over time, the ADC can be isolated from the plasma using affinity chromatography (e.g., Protein A) followed by analysis using hydrophobic interaction chromatography (HIC) or LC-MS.
-
To quantify the released payload, precipitate the plasma proteins (e.g., with acetonitrile) and analyze the supernatant by LC-MS/MS.
-
-
Data Analysis :
-
Plot the percentage of intact ADC or the average DAR over time to determine the stability of the linker.
-
Calculate the half-life (t1/2) of the ADC in plasma.
-
Protocol 4: Determination of Drug-to-Antibody Ratio (DAR)
Hydrophobic Interaction Chromatography (HIC) is a common method for determining the DAR of cysteine-linked ADCs.
-
Instrumentation and Column :
-
An HPLC or UHPLC system equipped with a UV detector.
-
A HIC column (e.g., Butyl-NPR).
-
-
Mobile Phases :
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.
-
-
Chromatographic Conditions :
-
Run a linear gradient from high salt to low salt to elute the different drug-loaded species.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis :
-
Integrate the peak areas corresponding to the different DAR species (e.g., DAR0, DAR2, DAR4, DAR6, DAR8).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (Peak Area of each species × DAR of each species) / Σ (Total Peak Area)
-
Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the cytotoxic effect of the ADC on cancer cells.
-
Cell Seeding :
-
Seed target cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
ADC Treatment :
-
Prepare serial dilutions of the ADC in cell culture medium.
-
Add the ADC dilutions to the cells and incubate for 72-96 hours.
-
-
MTT Assay :
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
-
Data Analysis :
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the dose-response curve and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
-
Visualizations
Mechanism of Action of Dipeptide Linker-Based ADCs
Caption: Mechanism of action for dipeptide linker-based ADCs.
Experimental Workflow for ADC Performance Evaluation
Caption: General workflow for evaluating ADC linker performance.
References
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Fmoc-Ala-PAB-OH
For researchers and scientists engaged in the intricate work of drug development, the responsible management and disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Fmoc-Ala-PAB-OH, a specialized linker used in the synthesis of antibody-drug conjugates (ADCs). Adherence to these protocols is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment.
It is imperative to obtain and consult the official Safety Data Sheet (SDS) from the manufacturer for this compound before handling or disposal. While this guide is based on best practices for similar chemical compounds, the SDS will provide specific hazard information and disposal requirements unique to this product.
I. Hazard Profile and Personal Protective Equipment (PPE)
This compound, as a solid organic compound, should be handled as a potentially hazardous chemical. While specific hazard classifications are detailed in the SDS, general precautions should always be taken. Byproducts from its use, particularly from the deprotection of the Fmoc group (often involving bases like piperidine), and the solvents used, will also constitute hazardous waste streams.[1][2]
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from dust particles and splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact with the chemical and solvents. |
| Body Protection | Laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | Generally not required for handling small quantities in a well-ventilated area. A dust mask or respirator may be necessary if generating dust. | To prevent inhalation of airborne particles. |
II. Step-by-Step Disposal Protocol for this compound
The cardinal rule for the disposal of this compound and its associated waste is to never dispose of it down the drain or in regular trash. [1] All waste generated must be collected and managed as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) department.[1]
A. Solid Waste Disposal (Unused Reagent, Contaminated Labware)
-
Designate a Waste Container: Use a clearly labeled, dedicated container for solid this compound waste. The container must be compatible with the chemical and sealable.[1]
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.
-
Waste Collection:
-
Carefully transfer any unused or expired solid this compound into the designated waste container.
-
Avoid generating dust during transfer.
-
Contaminated disposable items such as gloves, weighing paper, and pipette tips should also be placed in this container.
-
-
Storage: Store the sealed container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
B. Liquid Waste Disposal (Reaction Mixtures, Solvents, Rinsates)
Liquid waste streams are generated during the use of this compound, particularly from the deprotection of the Fmoc group (e.g., using piperidine in DMF) and subsequent washes.
-
Segregate Waste Streams: Use separate, compatible, and clearly labeled waste containers for different types of liquid waste. Common categories include:
-
Halogenated Solvents
-
Non-halogenated Solvents
-
Aqueous Waste
-
-
Labeling: Each liquid waste container must be labeled with "Hazardous Waste" and a complete list of its chemical constituents, including solvents and reagents.
-
Collection:
-
Collect all reaction mixtures, mother liquors, and solvent washes into the appropriate waste container.
-
The rinsate from triple-rinsing emptied original containers must also be collected as hazardous waste.
-
-
Storage: Securely cap the liquid waste containers and store them in a designated satellite accumulation area, preferably within secondary containment to mitigate spills.
C. Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate: If the spill is large or involves volatile solvents, evacuate the area.
-
Don PPE: Wear appropriate personal protective equipment before addressing the spill.
-
Small Solid Spills: Carefully sweep up the solid material, minimizing dust generation, and place it in the designated solid hazardous waste container.
-
Small Liquid Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place the absorbent material into the solid hazardous waste container.
-
Large Spills: For large spills, evacuate the area and contact your institution's emergency response team or EHS department immediately.
III. Final Disposal
The final step for all collected waste is to arrange for pickup and disposal by your institution's EHS department or a licensed chemical waste disposal company. Always follow your institution's specific procedures for requesting a waste pickup.
Experimental Workflow and Disposal Logic
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound and its associated waste streams.
Caption: Workflow for the generation and disposal of this compound waste.
Caption: Decision tree for responding to a spill of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
